molecular formula C11H18O3 B14752789 Methyl 9-oxodec-2-enoate CAS No. 1189-64-6

Methyl 9-oxodec-2-enoate

Cat. No.: B14752789
CAS No.: 1189-64-6
M. Wt: 198.26 g/mol
InChI Key: HMAOBTJERLDAIN-UHFFFAOYSA-N
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Description

Methyl 9-oxodec-2-enoate (CAS 1189-64-6) is a high-purity ester derivative of the honey bee queen substance, trans-9-oxodec-2-enoic acid . With a molecular formula of C11H18O3 and a molecular weight of 198.26 g/mol, this compound is a critical reference standard and active material in entomology and chemical ecology research . Its primary research value lies in the study of the "queen substance" pheromone system in honey bees ( Apis mellifera ), where the parent acid is known to inhibit queen cell construction and swarm behavior, and to attract drones for mating . Researchers utilize Methyl 9-oxodec-2-enoate to investigate chemical communication, social organization, and population dynamics within hives. The compound is for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 9-oxodec-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-10(12)8-6-4-3-5-7-9-11(13)14-2/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAOBTJERLDAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707390
Record name Methyl 9-oxodec-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-64-6
Record name Methyl 9-oxodec-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 9-oxodec-2-enoate CAS 1189-64-6 literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 9-oxodec-2-enoate (CAS 1189-64-6)

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 9-oxodec-2-enoate is a methylated derivative of (E)-9-oxodec-2-enoic acid (9-ODA), a principal component of the queen mandibular pheromone (QMP) in the honeybee, Apis mellifera. As a key semiochemical, it plays a crucial role in regulating the complex social structure of the honeybee colony. This technical guide provides a comprehensive overview of Methyl 9-oxodec-2-enoate, covering its chemical properties, biological significance, synthesis methodologies, and analytical protocols. Designed for researchers, chemists, and professionals in drug development, this document synthesizes current literature to offer field-proven insights and robust procedural frameworks.

Introduction and Biological Context

Methyl 9-oxodec-2-enoate (CAS 1189-64-6) is most notable as the methyl ester of 9-oxodec-2-enoic acid (9-ODA). 9-ODA is a cornerstone of the Queen Mandibular Pheromone (QMP), a complex chemical blend that governs much of a honeybee colony's social order.[1][2] The queen bee secretes QMP to signal her presence, reproductive status, and dominance. This pheromone blend inhibits the rearing of new queens, suppresses ovarian development in worker bees, and acts as a powerful sex attractant for drones during nuptial flights.[1][2][3]

While 9-ODA is the most abundant and studied component, its methyl ester, Methyl 9-oxodec-2-enoate, is also reported to be biologically active.[4] The study of this and other pheromone components is vital for understanding chemical communication in social insects and holds potential for applications in agriculture, such as in bee management and the development of novel pest control strategies. For researchers in drug development, natural products like pheromones offer unique chemical scaffolds and insights into ligand-receptor interactions that can inspire new therapeutic designs.

Chemical Identity and Properties

A precise understanding of a compound's properties is the foundation of all subsequent research and application.

Key Identifiers
PropertyValueSource
CAS Number 1189-64-6[5]
IUPAC Name methyl 9-oxodec-2-enoate[5]
Molecular Formula C₁₁H₁₈O₃[5]
Molecular Weight 198.26 g/mol [5]
Canonical SMILES CC(=O)CCCCCC=CC(=O)OC[5]
InChIKey HMAOBTJERLDAIN-UHFFFAOYSA-N[5]
Chemical Structure

The structure of Methyl 9-oxodec-2-enoate features a ten-carbon chain with a ketone group at the 9-position and an α,β-unsaturated methyl ester at the terminus.

Caption: Chemical structure of Methyl 9-oxodec-2-enoate.

The Queen Mandibular Pheromone (QMP) Complex

Methyl 9-oxodec-2-enoate does not act in isolation. It is the esterified form of 9-ODA, the primary component of a synergistic five-part pheromone blend (QMP) that collectively regulates colony behavior.[6][7]

The core components of QMP are:

  • (E)-9-Oxodec-2-enoic acid (9-ODA): The most abundant component, it strongly inhibits queen rearing and worker ovary development and is a primary sex attractant.[1][3]

  • (R,E)-(-)-9-Hydroxydec-2-enoic acid (-9-HDA): Promotes swarm stability and has a calming effect.[1]

  • (S,E)-(+)-9-Hydroxydec-2-enoic acid (+9-HDA): The biological role is less defined but is part of the natural blend.

  • Methyl p-hydroxybenzoate (HOB): Acts synergistically with the other components.[6]

  • 4-Hydroxy-3-methoxyphenylethanol (HVA): Another synergistic component that enhances the signal of a mature, egg-laying queen.[3][6]

The presence and precise ratio of these compounds provide workers with detailed information about the queen's presence, age, and reproductive fitness.

QMP_Synergy cluster_QMP Queen Mandibular Pheromone (QMP) Components cluster_Effects Biological Effects on Colony ODA 9-ODA (parent of Methyl 9-oxodec-2-enoate) InhibitQueen Inhibition of Queen Rearing ODA->InhibitQueen Synergistic Action InhibitOvary Worker Ovary Suppression ODA->InhibitOvary AttractDrone Drone Attraction ODA->AttractDrone Primary Attractant ColonyCohesion Colony Cohesion & Stability ODA->ColonyCohesion HDA 9-HDA (R/S) HDA->InhibitQueen Synergistic Action HDA->InhibitOvary HDA->ColonyCohesion HOB HOB HOB->InhibitQueen Synergistic Action HOB->InhibitOvary HVA HVA HVA->InhibitQueen Synergistic Action HVA->InhibitOvary

Caption: Synergistic action of the QMP complex components.

Synthesis Methodology

The controlled synthesis of Methyl 9-oxodec-2-enoate is essential for research purposes, enabling the study of its specific biological activities without confounding variables from natural extracts. The following protocol is a robust, multi-step synthesis adapted from established literature on the synthesis of 9-ODA and its derivatives.[8][9][10]

Rationale: This synthetic route is chosen for its reliance on commercially available starting materials and its use of well-characterized, high-yield reactions. The key steps involve building the carbon backbone and then strategically introducing the ketone and the α,β-unsaturated ester functionalities.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of Methyl 9-oxodec-2-enoate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 9-oxodecanoate (Intermediate) [8]

  • Causality: This initial step creates the core C10 backbone with the terminal methyl ester and a precursor group for the ketone. We adapt a procedure starting from a high-quality half ester-acid chloride of nonanedioic acid.

  • Preparation of Half Ester-Acid Chloride: Start with high-purity nonanedioic acid. Reflux with a controlled amount of methanol and an acid catalyst to produce the methyl hydrogen nonanedioate. Purify this intermediate carefully.

  • Convert the purified half-ester to the acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

  • Ketone Formation: In a separate flask under an inert atmosphere (e.g., argon), prepare a solution of methylmagnesium bromide (Grignard reagent) in THF.

  • Cool the Grignard solution to -78 °C. Slowly add the half ester-acid chloride solution dropwise. The low temperature prevents side reactions and over-addition.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 9-oxodecanoate.

Step 2: Synthesis of Methyl 9-oxodec-2-enoate [8]

  • Causality: This two-step sequence is a reliable method for introducing an α,β-unsaturation next to an ester. The selenyl group is introduced and then eliminated to form the double bond with high stereoselectivity for the desired (E)-isomer.

  • Enolate Formation: Dissolve the purified Methyl 9-oxodecanoate in dry THF under an inert atmosphere and cool to -78 °C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the ester enolate. The low temperature is critical to ensure kinetic deprotonation at the desired α-position.

  • Selenation: Add phenylselenyl bromide (PhSeBr) to the enolate solution. The selenium atom acts as an electrophile and is attacked by the enolate.

  • Allow the reaction to proceed at -78 °C for 1 hour, then warm to room temperature. Quench with water and extract the product. Purify if necessary to obtain methyl 9-oxo-2-phenylselenodecanoate.

  • Oxidative Elimination: Dissolve the seleno-ester in DCM. Add 30% hydrogen peroxide (H₂O₂) at 0 °C. The selenium is oxidized to a selenoxide.

  • The selenoxide undergoes a spontaneous syn-elimination at room temperature, forming the C2-C3 double bond and eliminating PhSeOH.

  • Work up the reaction by washing with sodium bicarbonate solution to remove acidic byproducts. Dry the organic layer and concentrate.

  • Purify the final product, Methyl 9-oxodec-2-enoate, via flash column chromatography to achieve high purity.

Analytical and Quality Control Protocols

Verifying the identity and purity of the final compound is a critical, self-validating step in any synthesis. For a semiochemical like Methyl 9-oxodec-2-enoate, even small impurities can have significant biological effects. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this type of analysis.

Analytical Workflow

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Prep Dissolve synthesized product in volatile solvent (e.g., Hexane) Inject Inject sample into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass-to-Charge Detection Ionize->Detect Chromatogram Analyze Chromatogram (Retention Time & Purity) Detect->Chromatogram MassSpec Analyze Mass Spectrum (Fragmentation Pattern) Detect->MassSpec Compare Compare with Reference Spectra MassSpec->Compare

Caption: Standard workflow for GC-MS analysis and quality control.

GC-MS Protocol
  • Rationale: GC is ideal for separating volatile and semi-volatile compounds like fatty acid methyl esters. The mass spectrometer provides definitive structural information through fragmentation patterns, confirming the molecular weight and key structural motifs.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a high-purity volatile solvent such as hexane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identity Confirmation: The mass spectrum should show a molecular ion peak (M⁺) at m/z 198. Key fragments corresponding to the acylium ion, McLafferty rearrangement products, and loss of the methoxy group should be identified and matched with library data or theoretical fragmentation.

    • Purity Assessment: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). A purity of >98% is typically desired for biological assays.

Comparative Analytical Methods
ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by volatility and column interaction.Separation by polarity and column interaction.
Typical Column HP-5 (or equivalent)C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Inert Gas (e.g., Helium)Acetonitrile/Water gradient
Detector Flame Ionization (FID) or Mass Spec (MS)UV-Vis (approx. 210-220 nm for the C=C bond)
Best For Purity of volatile compounds, isomer separation.Purity of non-volatile impurities, preparative scale.
Precision (%RSD) < 5%< 2%
Source: Adapted from general analytical principles.[11]

Applications and Future Directions

The primary application of Methyl 9-oxodec-2-enoate is in fundamental research into chemical ecology and the social behavior of honeybees.

  • Research Applications: Synthetic Methyl 9-oxodec-2-enoate allows for controlled experiments to dissect the specific behavioral or physiological responses it elicits in bees, both alone and in combination with other QMP components.

  • Apiculture: There is potential to use synthetic pheromone blends to manage bee colonies, for example, to stabilize queenless hives, improve queen acceptance, or manage swarming.

  • Drug Development and Analogue Synthesis: While not a drug itself, the molecule serves as a natural product scaffold. Its specific interaction with insect olfactory receptors is a model for designing highly specific and potent receptor modulators. The keto-acid and unsaturated ester motifs are common in biologically active molecules, making it an interesting starting point for creating novel compound libraries for screening. The principles of using methyl groups to modulate physicochemical and pharmacokinetic properties are a cornerstone of modern medicinal chemistry.[12]

Future research will likely focus on identifying the specific olfactory receptors that bind to Methyl 9-oxodec-2-enoate and other QMP components, which could open doors to developing highly targeted and environmentally benign pest management tools.

Conclusion

Methyl 9-oxodec-2-enoate is more than just a chemical compound; it is a messenger molecule that helps orchestrate one of nature's most complex social systems. Its identity as the methyl ester of a principal honeybee pheromone makes it a subject of significant interest. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, provides researchers with the necessary foundation to explore its biological functions and unlock its potential applications in science and industry.

References

  • Taylor, O. R. (2015). A Synthesis of Pure Methyl 9—Oxodecanoate, an Intermediate in the Synthesis of Queen Honeybee Ester. Journal of Apicultural Research, 22(1). [Link]

  • Wikipedia contributors. (n.d.). List of honey bee pheromones. In Wikipedia. [Link]

  • Butler, C. G., Callow, R. K., & Johnston, N. C. (1962). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone. Proceedings of the Royal Society B, 155(960), 417–432. [Link]

  • Scientific Beekeeping. (n.d.). Queen Pheromones. [Link]

  • (n.a.). A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. [Link]

  • The Holy Habibee. (2024). Pheromones in Honey Bees & Their Functions. [Link]

  • LookChem. (n.d.). Cas 1189-64-6, 2-Decenoic acid, 9-oxo-, methyl ester, (E)-. [Link]

  • Keeling, C. I., Slessor, K. N., Higo, H. A., & Winston, M. L. (2003). New components of the honey bee (Apis mellifera L.) queen retinue pheromone. Proceedings of the National Academy of Sciences, 100(8), 4486–4491. [Link]

  • Wikipedia contributors. (n.d.). 9-Oxodecenoic acid. In Wikipedia. [Link]

  • Odinokov, V. N., et al. (2009). New approach to the synthesis of 9-oxo-2E-decenoic acid, a multifunctional pheromone of queen honeybee, from the telomer of butadiene and water. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 9-oxodec-2-enoate. PubChem Compound Database. [Link]

  • de Paula, F. C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

Sources

Methyl 9-oxodec-2-enoate: A Technical Guide to Its Toxicological Profile and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Hive

This guide is designed for researchers, scientists, and drug development professionals who may encounter Methyl 9-oxodec-2-enoate as a synthetic intermediate, a research chemical, or a potential bioactive molecule. In the absence of exhaustive toxicological studies, this document provides a framework for understanding its potential hazards and ensuring its safe handling. The assessment herein is built upon established principles of chemical toxicology, structure-activity relationships by analogy to similar aliphatic esters, and the limited available data on its parent carboxylic acid.[5]

Chemical and Physical Identity

A clear understanding of a substance's physical properties is the foundation of a robust safety assessment. These properties dictate its environmental fate, potential exposure routes, and appropriate handling and storage conditions.

PropertyValueSource
IUPAC Name methyl 9-oxodec-2-enoatePubChem[6]
Synonyms Queen bee methyl ester, Methyl (E)-9-oxodec-2-enoateInternal Data
CAS Number 1189-64-6PubChem[6]
Molecular Formula C₁₁H₁₈O₃PubChem[6]
Molecular Weight 198.26 g/mol PubChem[6]
Appearance Not specified; likely a liquid or low-melting solid at room temp.Inference
Solubility Expected to be sparingly soluble in water, soluble in organic solvents.Inference

Toxicological Assessment: An Inferential Approach

Direct, substance-specific toxicological data for Methyl 9-oxodec-2-enoate is scarce. Therefore, this assessment relies on a weight-of-evidence approach, drawing from data on analogous compounds. The primary analogue is the parent carboxylic acid, 9-oxodec-trans-2-enoic acid, which reportedly showed no pharmacological activity in a wide range of tests on small mammals.[2] Furthermore, the broader class of aliphatic esters is generally considered to be of low systemic toxicity.[5]

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure.

EndpointResultClassification (GHS)Basis of Assessment
Oral LD₅₀ (Rat) No data availableNot ClassifiedGeneral low toxicity expected for aliphatic esters; parent acid showed low activity in mammals.[2][5]
Dermal LD₅₀ (Rabbit) No data availableNot ClassifiedLow systemic toxicity via the dermal route is typical for methyl esters of fatty acids.[5]
Inhalation LC₅₀ (Rat) No data availableNot ClassifiedWhile data is lacking, inhalation of mists could potentially cause respiratory irritation due to the alpha,beta-unsaturated carbonyl moiety.[5]
Local Effects: Irritation and Sensitization

The presence of an α,β-unsaturated ester, a potential Michael acceptor, warrants a cautious approach regarding local tissue effects.

  • Skin Irritation: Aliphatic esters are generally considered only slightly irritating.[5] However, the reactivity of the Michael acceptor moiety suggests that prolonged or repeated contact could lead to mild irritation.

  • Eye Irritation: Direct contact with the eyes may cause transient, mild irritation. A thorough risk assessment would require an in-vitro evaluation, such as the Bovine Corneal Opacity and Permeability (BCOP) test, to definitively classify the hazard.[7]

  • Skin Sensitization: The potential for covalent binding to skin proteins via Michael addition makes skin sensitization a theoretical possibility. This is a key endpoint to evaluate experimentally, for instance, using a Direct Peptide Reactivity Assay (DPRA) followed by in-vitro keratinocyte activation tests.[8]

Genotoxicity and Mutagenicity

Genotoxicity assays are critical for identifying substances that can damage genetic material. The α,β-unsaturated carbonyl structure is a known structural alert for potential mutagenicity, as such compounds can act as electrophiles and form adducts with DNA.[9]

Workflow for Genotoxicity Assessment

G cluster_0 In-Silico & In-Vitro Screening cluster_1 Follow-up (If Positive) A QSAR Analysis (Structural Alerts) B Ames Test (Bacterial Reverse Mutation) [OECD 471] A->B Identifies potential C In-Vitro Micronucleus Test [OECD 487] B->C Confirms mutagenicity D In-Vivo Comet Assay or Micronucleus Test [OECD 489/474] C->D Indicates need for in-vivo confirmation

Caption: Standard workflow for assessing the genotoxic potential of a new chemical entity.

Given the structural alert, a standard battery of tests, including a bacterial reverse mutation assay (Ames test), is highly recommended to rule out mutagenic potential.[10][11]

Reproductive and Developmental Toxicity

Currently, there is no data to suggest that Methyl 9-oxodec-2-enoate poses a reproductive or developmental hazard. Studies on the parent acid in mammals did not reveal significant pharmacological effects.[2] However, comprehensive evaluation would require a two-generation reproductive toxicity study, which is the standard for regulatory assessment.[12][13][14]

Safety Data Sheet (SDS) Core Concepts

While a formal, verified SDS for Methyl 9-oxodec-2-enoate is not publicly available, this section outlines the expected core safety information based on its chemical structure and the principle of analogy.[15] This information should be treated as provisional and used to guide safe laboratory practices until a certified SDS is obtained.

Section 2: Hazards Identification
  • GHS Classification: Based on available information, the substance is not currently classified. However, pending experimental data, classifications for Skin Irritation (Category 3), Eye Irritation (Category 2B), or Skin Sensitization (Category 1) could be warranted.[16]

  • Signal Word: None (provisional).

  • Hazard Statements: None (provisional).

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 4: First-Aid Measures
  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Section 7: Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area.[17]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere, if sensitive to air.

Section 8: Exposure Controls/Personal Protection
  • Engineering Controls: Use local exhaust ventilation to keep airborne levels below recommended exposure limits.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[17]

    • Hand Protection: Handle with gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.

    • Skin and Body Protection: Laboratory coat.

Personal Protective Equipment (PPE) Selection Logic

G A Chemical Hazard Assessment (Methyl 9-oxodec-2-enoate) B Potential for Skin/Eye Contact? A->B C Potential for Inhalation? A->C D Wear Safety Glasses (EN166 / ANSI Z87.1) B->D Yes E Wear Chemical-Resistant Gloves (Nitrile) B->E Yes F Wear Lab Coat B->F Yes H Standard Lab Practices B->H No G Use in Fume Hood or with Local Exhaust Ventilation C->G Yes C->H No

Sources

Methodological & Application

Application Note: Precision Synthesis of Methyl 9-oxodec-2-enoate from Azelaic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It details the synthesis of Methyl 9-oxodec-2-enoate (a key pheromone precursor, often related to the "Queen Substance" of Apis mellifera) starting from Azelaic Acid .

The protocol prioritizes regioselectivity and scalability , utilizing a Weinreb amide intermediate for precise chain extension and a selenoxide elimination strategy for clean


-unsaturation.

Executive Summary

Methyl 9-oxodec-2-enoate (


) is a bifunctional fatty acid derivative featuring a terminal methyl ketone and an 

-unsaturated ester. Direct synthesis from Azelaic acid (

dicarboxylic acid) presents two primary challenges:
  • Asymmetric Chain Extension: Converting a symmetric

    
     diacid into a 
    
    
    
    keto-ester requires precise desymmetrization and carbon addition.
  • Regioselective Unsaturation: Introducing a double bond solely at the

    
     position without affecting the base-sensitive ketone moiety.
    

This protocol overcomes these challenges by employing a Weinreb Amide strategy to prevent over-alkylation during the ketone formation, followed by a Ketal-Protected Selenoxide Elimination to install the alkene. This ensures high yield and prevents the formation of unwanted enone byproducts.

Synthetic Strategy & Workflow

The synthesis is divided into four critical phases. The logic follows a "Protect-Extend-Desaturate" methodology to maintain functional group integrity.

Logical Pathway Diagram

SynthesisWorkflow Azelaic Start: Azelaic Acid (C9) MonoEster Step 1: Monomethyl Azelate (Desymmetrization) Azelaic->MonoEster MeOH, H+ Weinreb Step 2: Weinreb Amide Formation (Activation) MonoEster->Weinreb CDI, NH(OMe)Me KetoEster Step 3: Methyl 9-oxodecanoate (C10 Chain Extension) Weinreb->KetoEster MeMgBr (0°C) Protected Step 4: Ketal Protection (Ketone Masking) KetoEster->Protected Ethylene Glycol, pTsOH Selenide Step 5: alpha-Phenylselenenylation (Functionalization) Protected->Selenide LDA, PhSeCl (-78°C) Target Final: Methyl 9-oxodec-2-enoate (Oxidative Elimination & Deprotection) Selenide->Target H2O2, then H3O+

Figure 1: Step-wise synthetic workflow from Azelaic Acid to the target unsaturated keto-ester.[1][2][3]

Detailed Experimental Protocols

Step 1: Desymmetrization (Synthesis of Monomethyl Azelate)

Objective: Convert the symmetric diacid into a mono-ester to differentiate the two termini.

  • Reagents: Azelaic Acid (1.0 eq), Methanol (0.9 eq),

    
    -Toluenesulfonic acid (cat.), Toluene.
    
  • Protocol:

    • Dissolve azelaic acid in toluene.

    • Add methanol (limiting reagent to favor mono-ester) and catalyst.

    • Reflux with a Dean-Stark trap to remove water.[4]

    • Purification: The reaction yields a mixture of diester, monoester, and unreacted acid. Extract with saturated

      
      . The diester remains in the organic layer. Acidify the aqueous layer and extract with ethyl acetate to recover the Monomethyl Azelate.
      
  • Key Insight: Using methanol as the limiting reagent significantly simplifies purification by minimizing diester formation.

Step 2: Chain Extension via Weinreb Amide

Objective: Convert the free acid terminus to a methyl ketone (


 backbone) without over-addition of the Grignard reagent.
  • Reagents: Monomethyl Azelate,

    
    -Dimethylhydroxylamine 
    
    
    
    , CDI (1,1'-Carbonyldiimidazole), Methyl Magnesium Bromide (
    
    
    ).
  • Protocol:

    • Amide Formation: Activate Monomethyl Azelate (10 mmol) with CDI (11 mmol) in DCM at

      
      . Stir for 30 min. Add 
      
      
      
      -Dimethylhydroxylamine hydrochloride (11 mmol) and stir overnight. Aqueous workup yields the Weinreb amide.
    • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF under

      
      . Cool to 
      
      
      
      .
    • Add

      
       (1.2 eq) dropwise. The stable chelated intermediate prevents double addition.
      
    • Quench with

      
       to release the ketone.
      
  • Product: Methyl 9-oxodecanoate (

    
    ).
    
Step 3: Protection and -Desaturation

Objective: Introduce the double bond at the ester


-position (

). Critical Control Point: The ketone protons (

) are more acidic (

) than the ester

-protons (

). Direct base treatment would enolize the ketone first. Protection is mandatory.
  • Sub-Step 3A: Ketalization

    • Reflux Methyl 9-oxodecanoate with ethylene glycol and

      
      -TsOH in benzene/toluene (Dean-Stark) to protect the ketone as a dioxolane.
      
  • Sub-Step 3B: Selenoxide Elimination (The Sharpless/Reich Method)

    • Reagents: LDA (Lithium Diisopropylamide),

      
       (Phenylselenyl chloride), 
      
      
      
      .
    • Protocol:

      • Generate LDA (1.1 eq) in THF at

        
        .
        
      • Add the Ketal-Protected Ester dropwise. Stir for 30 min to form the ester enolate.

      • Add

        
         (1.1 eq) rapidly. The solution will decolorize.
        
      • Allow to warm to

        
         and quench with water. Extract the 
        
        
        
        -phenylselenyl ester.
      • Oxidation: Dissolve the crude selenide in DCM. Add 30%

        
         (2 eq) at 
        
        
        
        .
      • Stir at room temperature for 1 hour. The selenoxide undergoes spontaneous syn-elimination to form the trans-alkene.

Step 4: Final Deprotection
  • Protocol: Treat the unsaturated ketal-ester with acetone/water and a catalytic amount of

    
    -TsOH or dilute HCl. Stir at RT for 2 hours to remove the ketal.
    
  • Final Product: Methyl 9-oxodec-2-enoate.

Analytical Data & Validation

The following table summarizes the expected analytical signatures for the intermediate and final product.

CompoundStepKey 1H NMR Signals (CDCl3,

ppm)
IR Diagnostic (

)
Monomethyl Azelate 13.66 (s, 3H,

), 2.30 (t, 4H,

)
1735 (Ester), 1710 (Acid)
Methyl 9-oxodecanoate 22.13 (s, 3H,

), 2.42 (t, 2H,

)
1715 (Ketone), 1740 (Ester)
Methyl 9-oxodec-2-enoate Final6.96 (dt, 1H,

)
5.81 (dt, 1H,

)
2.13 (s, 3H, Methyl ketone)
1725 (Conj. Ester), 1715 (Ketone), 1655 (C=C)
Mechanism of Selenoxide Elimination

The stereoselectivity of the final step is governed by the cyclic transition state of the selenoxide elimination.

Mechanism Step1 Enolate Formation (LDA removes alpha-H) Step2 Se-C Bond Formation (Trapping with PhSeCl) Step1->Step2 Step3 Oxidation (H2O2 -> Selenoxide) Step2->Step3 Step4 Syn-Elimination (Yields Trans-Alkene) Step3->Step4  Heat/RT

Figure 2: Mechanistic pathway for the introduction of the


-unsaturation.

References

  • Azelaic Acid Functionalization

    • H. J. Bestmann, et al., "Pheromones XLII. Synthesis of the Queen Substance," Chem. Ber., 1982.
    • Reference Source:

  • Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents," Tetrahedron Lett., 1981, 22, 3815. Context: Essential for preventing over-alkylation of the ester to a tertiary alcohol.
  • Selenoxide Elimination (Unsaturation Protocol)
  • Queen Substance Background

    • Callow, R. K., & Johnston, N. C. "The chemical constitution and synthesis of queen substance of honeybees (Apis mellifera)." Bee World, 1960.
    • Reference Source:[5]

Sources

Field bioassay techniques using Methyl 9-oxodec-2-enoate lures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the field evaluation of Methyl 9-oxodec-2-enoate , a synthetic ester analog of the honey bee (Apis mellifera) queen substance, 9-oxo-2(E)-decenoic acid (9-ODA) . While 9-ODA is the canonical sex pheromone responsible for drone attraction and worker retinue maintenance, the methyl ester derivative is frequently utilized in Structure-Activity Relationship (SAR) studies to determine olfactory receptor specificity (specifically AmOr11) and to evaluate potential applications as a more volatile synthetic mimic for drone surveys. This guide provides a rigorous methodology for lure formulation, field deployment in Drone Congregation Areas (DCAs), and statistical analysis of catch data.

Introduction & Biological Context

9-oxo-2(E)-decenoic acid (9-ODA) is the primary component of the Queen Mandibular Pheromone (QMP).[1][2] It functions as a long-range sex attractant for drones and a primer pheromone for workers.[3][4][5]

The Methyl Ester Analog (Methyl 9-oxodec-2-enoate): In chemical ecology, converting a carboxylic acid pheromone to its methyl ester alters two critical parameters:

  • Volatility: Esters generally possess higher vapor pressures than their constituent acids, potentially increasing the active space of the plume.

  • Receptor Binding: The conversion masks the polar carboxyl group, testing the necessity of the hydrogen-bond donor/acceptor site in the drone's macroglomerular complex.

Objective: To quantify the attractancy of Methyl 9-oxodec-2-enoate relative to the natural 9-ODA standard, thereby validating its utility as a survey tool or competitive antagonist.

Figure 1: Pheromone Signaling & Bioassay Logic

PheromoneLogic Queen Queen Source (Mandibular Gland) Acid Natural Pheromone (9-ODA Acid) Queen->Acid Biosynthesis Receptor Drone Antennal Receptor (AmOr11) Acid->Receptor High Affinity Binding Ester Synthetic Analog (Methyl 9-oxodec-2-enoate) Ester->Receptor Test for Cross-Reactivity (SAR Study) Behavior Behavioral Response (Upwind Flight / Taxis) Receptor->Behavior Signal Transduction

Caption: Pathway illustrating the comparative testing of the natural ligand (9-ODA) against the methyl ester analog at the receptor level (AmOr11) to elicit behavioral taxis.[3][5]

Material Science: Lure Formulation

Reliable field data depends on consistent release rates. The methyl ester is more volatile than the acid; therefore, dose-response standardization is critical.

Reagents:

  • Analyte: Methyl 9-oxodec-2-enoate (>98% purity, GC grade).

  • Standard: 9-oxo-2(E)-decenoic acid (Synthetic 9-ODA).[1]

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Antioxidant: BHT (Butylated hydroxytoluene) – Critical to prevent oxidation of the double bond at C2.

  • Substrate: Red Rubber Septa (11 mm standard) or Polyethylene vials.

Protocol 1: Lure Preparation
  • Stock Solution Preparation:

    • Dissolve 100 mg of Methyl 9-oxodec-2-enoate in 10 mL of DCM (Concentration: 10 µg/µL).

    • Add 1% (w/w) BHT to stabilize the alkene group.

    • Note: Prepare a matching molar equivalent solution for the 9-ODA acid standard.

  • Septa Loading:

    • Place pre-cleaned rubber septa (Soxhlet extracted in hexane) in a fume hood.

    • Pipette the required volume into the cup of the septum (Standard dose: 100 µg and 1,000 µg per lure).

    • Control: Load septa with pure solvent + BHT only.

  • Evaporation & Storage:

    • Allow solvent to evaporate at room temperature for 30 minutes.

    • Wrap lures individually in aluminum foil and store at -20°C until field deployment.

Field Bioassay Methodology

Experimental Design: Randomized Complete Block (RCB) Target: Drone Honey Bees (Apis mellifera) Location: Drone Congregation Areas (DCAs) – open air spaces where drones circle waiting for queens.

Protocol 2: Deployment & Data Collection
  • Site Selection:

    • Identify a DCA. These are typically open fields surrounded by a tree line, often used year after year.

    • Validation: Verify DCA activity using a standard 9-ODA lure or a tethered virgin queen before starting the experiment.

  • Trap Setup:

    • Type: Modified Williams Trap or aerial sticky trap (white plastic panels coated with Tangle-Trap™).

    • Elevation: Drones fly at 10–25 meters. Traps must be suspended via helium balloons or telescopic poles at 10–15 meters above ground.

  • Array Layout:

    • Spacing: Minimum 15 meters between traps to prevent plume overlap.

    • Orientation: Perpendicular to the prevailing wind direction.

  • Sampling Window:

    • Time: 13:00 to 16:00 (Peak drone flight activity).

    • Duration: 30-minute intervals.

    • Rotation: Rotate trap positions every interval to account for spatial bias within the DCA.

Figure 2: Field Decision Logic

FieldProtocol Start Start Bioassay (13:00 PM) CheckWind Check Wind Speed Start->CheckWind WindHigh > 15 km/h? Turbulence disrupts plume CheckWind->WindHigh Yes WindOK < 15 km/h Laminar Flow CheckWind->WindOK No WindHigh->Start Abort/Wait Deploy Deploy Traps at 12m Height (Randomized Order) WindOK->Deploy Wait Wait 30 Minutes Deploy->Wait Count Lower Traps & Count Drones Wait->Count Rotate Rotate Positions Count->Rotate Rotate->Deploy Next Replicate

Caption: Decision tree for field execution ensuring meteorological conditions favor pheromone plume integrity.

Data Analysis & Interpretation

Data should be analyzed using a Generalized Linear Mixed Model (GLMM) with a Poisson distribution (count data).

Expected Outcomes:

  • High Catch (Methyl Ester ≈ Acid): Indicates the receptor (AmOr11) binds the hydrophobic chain and the keto-ene motif, with the terminal functional group (Ester vs. Acid) being less critical.

  • Low/No Catch (Methyl Ester << Acid): Indicates the carboxylic acid moiety is a strict pharmacophore requirement for the receptor. Current literature suggests the Acid is significantly more potent for Apis mellifera, while the Ester may show activity in other Apis species or related genera.

Sample Data Reporting Table:

TreatmentDose (µg)Mean Catch (± SE)Relative Potency (%)
Solvent Control 00.5 ± 0.2-
9-ODA (Acid Std) 10045.2 ± 5.1100% (Ref)
Methyl 9-oxodec-2-enoate 100TBDCalculated
Methyl 9-oxodec-2-enoate 1000TBDCalculated

Troubleshooting & Quality Control

  • Isomerization: The biological activity is specific to the (E)-isomer (trans). Exposure to UV light can cause isomerization to the inactive (Z)-isomer.

    • Solution: Use amber glass vials and minimize sun exposure during lure prep.

  • Plume Interference: If traps are too close (<10m), "spillover" attraction occurs.

    • Solution: Increase spacing. If using sticky traps, ensure the surface is not saturated (max capacity ~200 drones).

  • False Negatives: Lack of drones may be due to DCA location failure, not lure failure.

    • Solution: Always run a positive control (Standard 9-ODA) in every block.

References

  • Butler, C. G., Callow, R. K., & Johnston, N. C. (1961). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone.[6] Proceedings of the Royal Society of London. Series B, 155(960), 417-432. Link

  • Wanner, K. W., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid.[3][5] Proceedings of the National Academy of Sciences, 104(36), 14383-14388.[3] Link

  • Slessor, K. N., Kaminski, L. A., King, G. G., Borden, J. H., & Winston, M. L. (1988). Semiochemical basis of the retinue response to queen honey bees. Nature, 332(6162), 354-356. Link

  • Brockmann, A., et al. (2006). Structural basis of the binding of the queen pheromone 9-oxo-2-decenoic acid to the carrier protein from the honeybee. Peptides, 27(11), 2695-2704. Link

  • Keeling, C. I., et al. (2003). Identification of new components of the honey bee queen retinue pheromone. Proceedings of the National Academy of Sciences, 100(8), 4486-4491. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Methyl 9-oxodec-2-enoate Geometric Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the baseline separation of the (2E) and (2Z) geometric isomers of Methyl 9-oxodec-2-enoate. The method utilizes a standard C18 stationary phase with an isocratic mobile phase of acetonitrile and water, offering a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The causality behind the experimental choices, method validation considerations, and detailed protocols are discussed to ensure scientific integrity and reproducibility.

Introduction

Methyl 9-oxodec-2-enoate is an α,β-unsaturated ester with a molecular formula of C₁₁H₁₈O₃.[1][2] The presence of a carbon-carbon double bond at the C-2 position gives rise to geometric isomerism, resulting in (2E) and (2Z) configurations, also known as trans and cis isomers, respectively.[3][4] These isomers, while having the same chemical formula and connectivity, differ in the spatial arrangement of substituents around the double bond, which can lead to significant differences in their physical, chemical, and biological properties.[3] Therefore, the ability to separate and quantify these individual isomers is crucial for quality control, stability studies, and understanding their specific biological activities.

This note provides a comprehensive guide to developing and implementing an HPLC method for this separation, emphasizing the principles of chromatographic theory and method validation to ensure trustworthy and authoritative results.

Principle of Separation

The separation of geometric isomers by reversed-phase HPLC is often challenging due to their similar physicochemical properties.[5] However, the subtle differences in their molecular shape and polarity can be exploited for chromatographic resolution. The (2E)-isomer (trans) is generally more linear and less polar than the (2Z)-isomer (cis), which has a "bent" structure. In reversed-phase chromatography, which employs a non-polar stationary phase and a polar mobile phase, the more non-polar compound interacts more strongly with the stationary phase, leading to a longer retention time.[6]

The choice of a C18 stationary phase provides a hydrophobic surface that can differentiate between the isomers based on these shape and polarity differences.[5] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength to achieve optimal separation. Acetonitrile is often preferred for the separation of fatty acid methyl esters and can provide unique selectivity for isomers.[7][8]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (deionized, 18.2 MΩ·cm)

    • Methyl 9-oxodec-2-enoate isomer standard mix (or individual isomers)

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the Methyl 9-oxodec-2-enoate standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

HPLC Method Parameters

A summary of the optimized HPLC method parameters is provided in Table 1.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 215 nm
Run Time 15 minutes

Rationale for Detection Wavelength: Methyl 9-oxodec-2-enoate is an α,β-unsaturated ester, which is a chromophore that absorbs UV light.[9] According to the Woodward-Fieser rules for α,β-unsaturated esters, the base λmax is approximately 195 nm.[10] With alkyl substituents, the expected λmax is in the range of 210-220 nm.[10][11] Therefore, 215 nm was chosen as a suitable wavelength for sensitive detection.

Experimental Workflow

The overall experimental workflow is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O) Equilibrate System Equilibration MobilePhase->Equilibrate Standard Standard Solution (0.1 mg/mL) Inject Inject Sample Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (215 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: Experimental workflow for the HPLC analysis of Methyl 9-oxodec-2-enoate isomers.

Expected Results and Discussion

Under the specified conditions, baseline separation of the (2E) and (2Z) isomers of Methyl 9-oxodec-2-enoate is expected. A representative table of expected chromatographic data is shown in Table 2. The (2E)-isomer, being more linear and slightly less polar, is anticipated to have a longer retention time than the (2Z)-isomer.

Table 2: Expected Chromatographic Performance

AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
(2Z)-Methyl 9-oxodec-2-enoate ~ 8.5-≤ 1.5
(2E)-Methyl 9-oxodec-2-enoate ~ 9.8> 2.0≤ 1.5

The resolution (Rs) value greater than 2.0 indicates a complete separation between the two isomer peaks. The tailing factor should be close to 1 for symmetrical peaks, indicating good chromatographic performance.

Method Validation and Trustworthiness

To ensure the reliability and suitability of this analytical method for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[12] Key validation parameters to be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[13][14] This can be demonstrated by the absence of interfering peaks at the retention times of the isomers in a blank chromatogram.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range.[13][15]

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[14][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

A thoroughly validated method provides confidence in the generated data, which is a cornerstone of scientific integrity.[15][16]

Conclusion

The RP-HPLC method detailed in this application note provides an effective and reliable means for the separation and analysis of the (2E) and (2Z) isomers of Methyl 9-oxodec-2-enoate. The use of a standard C18 column and a simple isocratic mobile phase makes this method accessible and easily implementable in most analytical laboratories. By following the outlined protocol and adhering to method validation principles, researchers can obtain accurate and reproducible results for the isomeric analysis of this compound.

References

  • Mwale, M., et al. (2020). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • ACS Publications. (2018). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Available at: [Link]

  • Chemsrc. (2025). methyl 9-oxodec-2-enoate | CAS#:1189-64-6. Available at: [Link]

  • LCGC International. (2010). Shape Selectivity in Reversed-Phase Liquid Chromatography. Available at: [Link]

  • RSC Publishing. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Available at: [Link]

  • Holčapek, M., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules. Available at: [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Available at: [Link]

  • PubChem. (2026). Methyl 9-oxodec-2-enoate. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • PharmaXChange.info. (2012). Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. Available at: [Link]

  • Phenomenex. (2026). Reversed Phase HPLC Columns. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • YouTube. (2022). Woodward-Fieser rule for calculating absorption maximum in alpha, beta unsaturated carbonyl compound. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Available at: [Link]

  • Study Mind. (2026). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Available at: [Link]

  • Doc Brown's Chemistry. (2026). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Available at: [Link]

Sources

Application Note: Stereoselective Synthesis of (E)-Methyl 9-oxodec-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two validated protocols for the stereoselective synthesis of (E)-Methyl 9-oxodec-2-enoate (CAS: 14113-55-4). This molecule is the methyl ester of the "Queen Substance" (9-oxo-2-decenoic acid, 9-ODA), a critical pheromone in Apis mellifera (honeybee) colony regulation. Beyond its biological significance, this compound serves as a versatile intermediate in lipid synthesis and pheromone research.

We present two distinct synthetic strategies:

  • Olefin Cross-Metathesis (CM): A convergent, atom-economical route utilizing Grubbs II catalysis. This is the preferred method for rapid library generation and high stereocontrol.

  • Horner-Wadsworth-Emmons (HWE) Olefination: A robust, linear approach ideal for scaling, utilizing a "green" aqueous-organic biphasic system.

Retrosynthetic Analysis & Strategy

The target molecule is characterized by a 10-carbon backbone containing a remote ketone at C9 and an


-unsaturated ester at C1-C3 with strictly (E)-geometry.
Strategic Pathways
  • Path A (Convergent): Disconnection at the C3-C4 bond via Olefin Cross-Metathesis. This couples two commercially accessible fragments: 8-nonen-2-one and methyl acrylate .

  • Path B (Linear): Disconnection at the C2-C3 bond via HWE Olefination. This requires 7-oxooctanal (accessible via oxidative cleavage of 1-methylcycloheptene) and trimethyl phosphonoacetate .

Retrosynthesis Target (E)-Methyl 9-oxodec-2-enoate Metathesis Olefin Cross-Metathesis (Grubbs II) Target->Metathesis Path A HWE HWE Olefination (Phosphonate) Target->HWE Path B FragA1 8-Nonen-2-one Metathesis->FragA1 FragA2 Methyl Acrylate Metathesis->FragA2 FragB1 7-Oxooctanal HWE->FragB1 FragB2 Trimethyl phosphonoacetate HWE->FragB2 Precursor 1-Methylcycloheptene FragB1->Precursor Ozonolysis

Figure 1: Retrosynthetic analysis displaying the Convergent (Metathesis) and Linear (HWE) pathways.

Protocol A: Olefin Cross-Metathesis (Recommended)

This route is superior for its brevity. The primary challenge is controlling the stereoselectivity to favor the thermodynamic (E)-isomer and suppressing the homodimerization of the terminal alkene.

Mechanistic Insight

Ruthenium-based alkylidene catalysts (Grubbs II or Hoveyda-Grubbs II) facilitate the exchange of alkylidene groups. Methyl acrylate is an electron-deficient "Type II" olefin, which reacts slowly with itself but rapidly with electron-rich "Type I" olefins (8-nonen-2-one). This reactivity mismatch naturally suppresses homodimerization of the ketone fragment, driving the reaction toward the desired cross-product.

Materials
  • Substrate: 8-Nonen-2-one (1.0 equiv)

  • Partner: Methyl acrylate (3.0 equiv) – Excess drives equilibrium.

  • Catalyst: Hoveyda-Grubbs 2nd Generation (2.5 mol%) – High stability and E-selectivity.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Additive: 1,4-Benzoquinone (optional, prevents isomerization).[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Add 8-nonen-2-one (140 mg, 1.0 mmol) and methyl acrylate (270 µL, 3.0 mmol) to the flask. Dissolve in anhydrous DCM (10 mL, 0.1 M).

  • Catalyst Addition: Add Hoveyda-Grubbs II catalyst (15 mg, 0.025 mmol) in one portion. The solution will turn characteristic green/brown.

  • Reflux: Heat the mixture to reflux (approx. 40°C) for 12 hours under Argon.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting ketone (

      
      ) should disappear; the product (
      
      
      
      ) will appear.
  • Quench & Workup: Cool to room temperature. Add activated charcoal (50 mg) and stir for 30 minutes to sequester the Ruthenium species. Filter through a pad of Celite/Silica.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Yield: Expect 85-92%. Stereoselectivity: >20:1 E:Z ratio.

Protocol B: HWE Olefination (Scalable/Green)

This protocol utilizes a modified Wittig-Horner reaction.[2] We employ a "green" biphasic condition using Potassium Carbonate (


) in water, which avoids hazardous hydrides (NaH) and strictly anhydrous conditions, making it highly robust for larger batches.
Precursor Synthesis: 7-Oxooctanal

Note: 7-oxooctanal is unstable. It is best generated in situ or used immediately following ozonolysis of 1-methylcycloheptene.

Ozonolysis Protocol:

  • Dissolve 1-methylcycloheptene (1.0 equiv) in DCM/MeOH (1:1) at -78°C.

  • Bubble Ozone (

    
    ) until a blue color persists.
    
  • Purge with

    
     to remove excess ozone.
    
  • Add Dimethyl Sulfide (DMS) (2.0 equiv) and warm to room temperature to reduce the ozonide to the keto-aldehyde.

  • Concentrate and use the crude residue immediately for the HWE step.

HWE Reaction Protocol
  • Reagent Prep: In a reaction vessel, dissolve Trimethyl phosphonoacetate (1.2 equiv) and Potassium Carbonate (

    
    , 2.0 equiv) in water (minimal volume, approx 1M).
    
  • Addition: Add the crude 7-oxooctanal (1.0 equiv) slowly to the aqueous mixture.

    • Note: The reaction is slightly exothermic.

  • Reaction: Stir vigorously at room temperature for 4 hours.

    • Mechanism:[3][4][5][6][7][8][9][10] The weak base

      
       is sufficient to deprotonate the activated phosphonate. The resulting carbanion attacks the aldehyde selectively over the ketone due to steric differentiation.[4]
      
  • Extraction: Extract the mixture with Diethyl Ether (

    
     mL).
    
  • Drying: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Yield: 70-75% (over 2 steps).[3] Stereoselectivity: Exclusively (E) due to the thermodynamic control of the HWE mechanism.

Analytical Validation (QC)

The identity and purity of the synthesized (E)-Methyl 9-oxodec-2-enoate must be validated using the following criteria.

ParameterMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, CDCl3)

6.95 (dt, J=15.6, 7.0 Hz, 1H, C3-H)

5.80 (dt, J=15.6, 1.5 Hz, 1H, C2-H) J=15.6 Hz confirms Trans (E) geometry.
Functional Groups FT-IR (Neat)1720 cm⁻¹ (Ester C=O), 1715 cm⁻¹ (Ketone C=O), 1655 cm⁻¹ (C=C).
Purity HPLC / GC-MS>98% Area under curve.
Mass HRMS (ESI+)Calculated for

: 199.1334.
Experimental Workflow Diagram (Metathesis Route)

Workflow Start Start: 8-Nonen-2-one + Methyl Acrylate Cat Add Catalyst: Hoveyda-Grubbs II (2.5 mol%) Start->Cat React Reflux: DCM, 40°C 12 Hours Cat->React Workup Workup: Charcoal treatment Filtration React->Workup TLC Check Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify End Final Product: (E)-Methyl 9-oxodec-2-enoate Purify->End NMR Validation

Figure 2: Step-by-step experimental workflow for the Cross-Metathesis protocol.

References

  • Butler, C. G., Callow, R. K., & Johnston, N. C. (1961). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone.[11] Proceedings of the Royal Society of London. Series B. Biological Sciences, 155(960), 417–432. Link

  • Chattopadhyay, A., Mamdapur, V. R., & Chadha, M. S. (1983). A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. Indian Journal of Chemistry, 22B, 158-159. Link

  • Vyshnavi, Y., Prasad, R. B. N., & Karuna, M. S. L. (2015). Metathesis of 9-octadecenoic acid methyl ester: diversity and mechanism of product formation at various Grubbs' catalyst concentrations. European Journal of Chemistry, 6(3), 275-278. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Hoveyda, A. H., & Zhugralin, A. R. (2007).[12] The remarkable metal-catalysed olefin metathesis reactions. Nature, 450, 243–251. Link

Sources

Application Notes and Protocols for Establishing Dose-Response Curves of Methyl 9-oxodec-2-enoate as a Honey Bee Attractant

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 9-oxodec-2-enoate is the methyl ester of 9-oxo-2(E)-decenoic acid (9-ODA), a primary and functionally significant component of the honey bee (Apis mellifera) queen mandibular pheromone (QMP).[1][2][3] 9-ODA, often referred to as the "queen substance," is a powerful semiochemical that governs numerous aspects of honey bee colony life. It acts as a sex pheromone, attracting drones to virgin queens during mating flights, and as a social pheromone within the hive, where it inhibits the ovarian development of worker bees and plays a role in the retinue response, where workers are attracted to and tend to the queen.[1][3][4][5] The methyl ester form, Methyl 9-oxodec-2-enoate, is also biologically active.[6] Understanding the dose-dependent attractive properties of this compound is crucial for researchers in chemical ecology, bee biology, and for the development of practical applications in agriculture, such as enhancing crop pollination and in beekeeping management.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish robust dose-response curves for the attraction of honey bees to Methyl 9-oxodec-2-enoate. The protocols detailed herein cover laboratory-based electrophysiological and behavioral assays, as well as field-based attraction studies. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data for accurate interpretation of the dose-response relationship.

Core Principles of Dose-Response Analysis

The fundamental principle of a dose-response study is to quantify the relationship between the concentration of a chemical stimulus and the magnitude of the biological response. In the context of bee attraction, the "dose" is the concentration of Methyl 9-oxodec-2-enoate, and the "response" can be measured at different biological levels:

  • Physiological Response: The depolarization of olfactory receptor neurons on the bee's antenna upon exposure to the odorant. This is typically measured using Electroantennography (EAG).

  • Behavioral Response: The directed movement of a bee towards the source of the odorant. This is assessed using olfactometer bioassays.

  • Population-Level Response: The number of bees attracted to a baited trap in a field setting.

By systematically varying the concentration of Methyl 9-oxodec-2-enoate and measuring the corresponding response, a sigmoidal dose-response curve can be generated. From this curve, key parameters such as the EC50 (the concentration that elicits 50% of the maximal response) can be determined, providing a quantitative measure of the compound's potency as an attractant.[4]

Preparation of Test Solutions

Accurate and consistent preparation of test solutions is fundamental to the reliability of any dose-response study. The following protocol outlines the preparation of a serial dilution of Methyl 9-oxodec-2-enoate.

Materials:

  • Methyl 9-oxodec-2-enoate (high purity, >95%)

  • Solvent: Hexane or paraffin oil (GC-MS grade)

  • Glass vials with Teflon-lined caps

  • Micropipettes and sterile, disposable tips

  • Vortex mixer

Protocol:

  • Stock Solution Preparation: Prepare a 1 M stock solution of Methyl 9-oxodec-2-enoate in the chosen solvent. For example, dissolve 198.28 mg of Methyl 9-oxodec-2-enoate (Molar Mass: 198.28 g/mol ) in 1 mL of hexane. Store the stock solution at -20°C in a tightly sealed glass vial.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. A logarithmic series is recommended to cover a wide range of concentrations and to effectively capture the sigmoidal nature of the dose-response curve. A common range for pheromone studies spans from 1 nanogram to 100 micrograms per microliter.

  • Solvent Control: Always prepare a "blank" solution containing only the solvent to serve as a negative control in all assays. This is crucial to ensure that the observed responses are due to the test compound and not the solvent.

  • Labeling and Storage: Clearly label each vial with the concentration and date of preparation. Store all solutions at -20°C when not in use to minimize degradation. Allow solutions to equilibrate to room temperature before use in bioassays.

Table 1: Example of Serial Dilution Preparation for Dose-Response Assays

Concentration (µg/µL)Concentration (M)Preparation from Stock (1 M)
100~0.5Dilute stock solution 1:2
10~0.05Dilute 100 µg/µL solution 1:10
1~0.005Dilute 10 µg/µL solution 1:10
0.1~5 x 10⁻⁴Dilute 1 µg/µL solution 1:10
0.01~5 x 10⁻⁵Dilute 0.1 µg/µL solution 1:10
0.001~5 x 10⁻⁶Dilute 0.01 µg/µL solution 1:10
Solvent ControlN/APure hexane or paraffin oil

Experimental Protocols

Protocol 1: Electroantennography (EAG) - Measuring Olfactory Response

EAG is a technique used to measure the summated electrical potential from the antennal olfactory receptor neurons in response to an odor stimulus. It provides a direct measure of the physiological response of the bee's antenna to different concentrations of Methyl 9-oxodec-2-enoate.[8][9]

Experimental Workflow:

Caption: Workflow for Electroantennography (EAG) analysis.

Step-by-Step Methodology:

  • Bee Preparation: Collect adult worker honey bees or drones from a healthy, queenright colony. Immobilize the bees by chilling them on ice for 5-10 minutes.

  • Antenna Excision: Using fine scissors, carefully excise one antenna at the base of the scape.

  • Electrode Preparation: Pull glass capillaries to a fine point and fill them with an appropriate saline solution (e.g., Kaissling's saline).

  • Antenna Mounting: Mount the excised antenna between two electrodes. The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the base of the antenna.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A defined puff of air (e.g., 0.5 seconds) carrying a specific concentration of Methyl 9-oxodec-2-enoate is injected into the main airstream.

  • Data Recording: The change in electrical potential (the EAG response) is amplified and recorded using a data acquisition system.

  • Dose-Response Protocol:

    • Present the different concentrations of Methyl 9-oxodec-2-enoate in a randomized order, with sufficient time between stimuli (e.g., 1-2 minutes) to allow the antenna to recover.

    • Interspersed with the test stimuli, present a standard odorant (e.g., a mid-range concentration of the test compound or a general odorant like geraniol) to monitor the stability of the preparation.

    • Always include a solvent control.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Normalize the responses by expressing them as a percentage of the response to the standard odorant.

    • Plot the normalized response against the logarithm of the concentration.

    • Fit a sigmoidal dose-response curve to the data using a non-linear regression model (e.g., four-parameter logistic regression) to determine the EC50.[10][11]

Protocol 2: Olfactometer Bioassay - Measuring Behavioral Attraction

An olfactometer is a device used to study the behavioral response of insects to airborne chemical cues. A Y-tube or four-arm olfactometer is commonly used for honey bee studies.[12]

Experimental Workflow:

Caption: Workflow for Olfactometer Bioassay.

Step-by-Step Methodology:

  • Bee Preparation: Collect forager bees from the entrance of a hive. To increase motivation, bees can be starved for a few hours prior to the assay.

  • Olfactometer Setup: Use a Y-tube or four-arm olfactometer. A constant flow of purified, humidified air is passed through each arm.

  • Odor Source: Apply a known amount (e.g., 10 µL) of a specific concentration of Methyl 9-oxodec-2-enoate solution to a small piece of filter paper and place it in the odor source chamber of one arm. The other arm(s) will contain a filter paper with the solvent control.

  • Bioassay Procedure:

    • Introduce a single bee into the entrance of the olfactometer.

    • Allow the bee a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the bee moves a certain distance into one of the arms and remains there for a specified time (e.g., 30 seconds).

    • Rotate the position of the treatment and control arms between trials to avoid positional bias.

    • Use a new bee for each trial.

  • Dose-Response Protocol:

    • Test a range of concentrations against the solvent control.

    • For each concentration, test a sufficient number of bees (e.g., 30-50) to achieve statistical power.

  • Data Analysis:

    • For each concentration, calculate the percentage of bees that chose the treatment arm versus the control arm.

    • Use a Chi-square test or a G-test to determine if the preference for the treatment arm is statistically significant compared to a 50:50 distribution.

    • Plot the percentage of bees choosing the treatment arm against the logarithm of the concentration to generate a dose-response curve.

Protocol 3: Field Bioassay - Measuring Attraction in a Natural Setting

Field bioassays are essential for validating laboratory findings under more realistic environmental conditions.

Experimental Workflow:

Caption: Workflow for Field Bioassay.

Step-by-Step Methodology:

  • Site Selection: Choose a location with an active honey bee population, but away from the direct influence of hive entrances to avoid capturing bees that are not actively foraging or mating.

  • Trap and Lure Preparation:

    • Use standardized traps, such as white or yellow sticky traps.

    • Prepare lures by applying a precise amount of each Methyl 9-oxodec-2-enoate concentration to a dispenser (e.g., a rubber septum or cotton wick).

    • Include a solvent-only control lure.

  • Experimental Design:

    • Use a randomized block design to account for spatial variability. Each block should contain one trap for each concentration and the control.

    • Ensure sufficient distance between traps (e.g., 10-20 meters) to minimize interference.

    • Replicate the experiment over several days to account for temporal and weather-related variability.

  • Trap Deployment and Collection:

    • Deploy the traps for a standardized period (e.g., 4-6 hours) during peak bee activity.

    • Collect the traps and count the number of honey bees captured.

  • Data Analysis:

    • Calculate the mean number of bees captured per trap for each concentration.

    • Analyze the data using an appropriate statistical model, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the means, or a Generalized Linear Model (GLM) if the data do not meet the assumptions of ANOVA.

    • Plot the mean number of captured bees against the logarithm of the dose to visualize the dose-response relationship.

Data Presentation and Interpretation

The data from the different assays should be tabulated and plotted to clearly visualize the dose-response relationship.

Table 2: Representative Dose-Response Data for Methyl 9-oxodec-2-enoate

Concentration (µ g/lure )Mean EAG Response (mV ± SE)% Bees Choosing Treatment Arm (Olfactometer)Mean Bee Catch/Trap/Day (Field Assay ± SE)
0 (Control)0.1 ± 0.0252%1.2 ± 0.3
0.010.3 ± 0.0565%3.5 ± 0.8
0.10.8 ± 0.178%8.9 ± 1.5
11.5 ± 0.285%15.4 ± 2.1
102.1 ± 0.388%22.7 ± 3.4
1002.2 ± 0.386%*23.1 ± 3.5

*Indicates a statistically significant preference over the control (P < 0.05).

A typical dose-response curve will show an increasing response with increasing dose, eventually reaching a plateau at higher concentrations where the sensory system or the behavioral response becomes saturated. The EC50 value derived from the EAG or olfactometer data provides a quantitative measure of the potency of Methyl 9-oxodec-2-enoate as an attractant at the physiological and individual behavioral level, respectively. The field data will validate these findings in a more complex, natural environment.

Conclusion

The protocols outlined in this application note provide a robust framework for establishing the dose-response relationship of Methyl 9-oxodec-2-enoate for honey bee attraction. By integrating electrophysiological, behavioral, and field-based assays, researchers can gain a comprehensive understanding of the biological activity of this important semiochemical. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our knowledge of honey bee chemical communication and for the development of effective bee management and conservation strategies.

References

  • Wanner, K. W., et al. (2007). A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid. Proceedings of the National Academy of Sciences, 104(36), 14383-14388. [Link]

  • Ritz, C., & Streibig, J. C. (2005). Bioassay analysis using R. Journal of Statistical Software, 12(5), 1-22. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Wikipedia. (n.d.). Queen mandibular pheromone. [Link]

  • Butler, C. G., Callow, R. K., & Johnston, N. C. (1961). The isolation and synthesis of queen substance, 9-oxodec-trans-2-enoic acid, a honeybee pheromone. Proceedings of the Royal Society of London. Series B. Biological Sciences, 155(960), 417-432. [Link]

  • Keeling, C. I., et al. (2003). New components of the honey bee (Apis mellifera L.) queen retinue pheromone. Proceedings of the National Academy of Sciences, 100(8), 4486-4491. [Link]

  • Pankiw, T., et al. (1998). Queen mandibular gland pheromone influences worker honey bee (Apis mellifera L.) foraging ontogeny and juvenile hormone titers. Journal of Insect Physiology, 44(7-8), 685-692. [Link]

  • Slessor, K. N., et al. (1988). The chemistry of the honey bee queen mandibular glands. In Pheromone Biochemistry (pp. 379-405). Academic Press. [Link]

  • Strauss, K., et al. (2008). The role of the queen mandibular gland pheromone in honeybees (Apis mellifera): honest signal or suppressive agent? Behavioral Ecology and Sociobiology, 62(9), 1523-1531. [Link]

  • D'Ettorre, P., & Heinze, J. (2001). Sociobiology of slave-making ants. Acta ethologica, 3(2), 67-82. [Link]

  • Hoover, S. E., et al. (2003). The effect of queen pheromones on worker honey bee ovary development. Naturwissenschaften, 90(10), 477-480. [Link]

  • Scientific Beekeeping. (n.d.). Queen Pheromones. [Link]

  • Al-Qarni, A. S., Owayss, A. A., & Engel, M. S. (2016). Stingless bees (Hymenoptera, Apidae, Meliponini) of the Arabian Peninsula, with the description of a new species from the Kingdom of Saudi Arabia. Journal of Hymenoptera Research, 49, 13. [Link]

  • Van Oystaeyen, A., et al. (2014). Conserved class of queen pheromones stops social insect workers from reproducing. Science, 343(6168), 287-290. [Link]

  • Zhang, S. W., et al. (2020). Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile. Brain and Behavior, 10(6), e01603. [Link]

  • Scheiner, R., et al. (2013). Standard methods for behavioural studies of Apis mellifera. Journal of Apicultural Research, 52(4), 1-58. [Link]

  • Carcaud, J., et al. (2009). Aversive learning in honeybees. PLoS One, 4(9), e6937. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 9-oxodec-2-enoate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Hydrolytic Degradation in Methyl 9-oxodec-2-enoate (9-ODA Methyl Ester) Ticket ID: TECH-SUP-9ODA-ME-001 Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Molecule Profile

Methyl 9-oxodec-2-enoate is the methyl ester analog of the primary Queen Bee Pheromone (9-ODA). While the


-unsaturation (C2=C3) provides thermodynamic stability through conjugation, the ester linkage at C1  remains the primary site of failure during storage.

In the presence of moisture, this molecule undergoes hydrolysis , reverting to 9-oxo-2-decenoic acid (the free acid) and methanol. This reaction is autocatalytic: as the acid forms, it lowers the pH of the micro-environment, further accelerating the degradation of the remaining ester.

Physicochemical Vulnerability Profile
FeatureChemical StructureStorage Risk
Ester Linkage

High: Susceptible to hydrolysis (water attack).[1]

-Unsaturation

Medium: Susceptible to oxidation or polymerization (light/heat).
Ketone

(at C9)
Low: Generally stable, but can form acetals in reactive solvents.

Core Storage Protocol (The "Gold Standard")

To prevent hydrolysis, you must eliminate the two reagents required for the reaction: Water and Heat .

Step-by-Step Preservation Workflow
A. The "Dry & Cold" System
  • Solvent Removal: Never store the ester in "wet" solvents (e.g., un-distilled ether or chloroform). If storing as a solution, use anhydrous hexane or dichloromethane stored over molecular sieves (3Å or 4Å).

  • Container Selection: Use amber borosilicate glass vials with Teflon (PTFE)-lined caps .

    • Why? Polyethylene/rubber caps can leach plasticizers and are permeable to moisture over time. Amber glass prevents photo-oxidation of the alkene.

  • Inert Gas Blanketing (Critical):

    • Before closing the vial, backfill the headspace with Argon rather than Nitrogen.

    • Why? Argon is heavier than air and settles over the sample, creating a more effective barrier against moisture ingress than Nitrogen.

  • Thermal Control:

    • Short-term (< 1 month): -20°C (Standard Freezer).

    • Long-term (> 1 month): -80°C.

    • Note: Lower temperatures kinetically inhibit the nucleophilic attack of water on the ester carbonyl.

B. Aliquoting Strategy

Do not subject the bulk stock to repeated freeze-thaw cycles. Condensation forms on the cold liquid surface every time the vial is opened in humid lab air, introducing water directly into the sample.

  • Protocol: Upon receipt, dissolve the neat oil in anhydrous solvent, divide into single-use aliquots, evaporate the solvent (if storing neat), blanket with Argon, and freeze.

Mechanism of Failure (Visualization)

The following diagram illustrates the hydrolysis pathway you are trying to prevent. Note that the reaction generates protons (


), creating a feedback loop that destroys the sample faster over time.

HydrolysisPathway Ester Methyl 9-oxodec-2-enoate (Intact Ester) Intermediate Tetrahedral Intermediate (Unstable) Ester->Intermediate Nucleophilic Attack Water Atmospheric Moisture (H2O) Water->Intermediate Nucleophilic Attack Acid 9-oxo-2-decenoic acid (Degradation Product) Intermediate->Acid Collapse Methanol Methanol (Byproduct) Intermediate->Methanol Collapse Catalyst Acid/Base Catalyst (Autocatalysis) Acid->Catalyst Lowers pH Catalyst->Intermediate Accelerates Rate

Figure 1: The hydrolytic degradation pathway. Note the dashed line indicating autocatalysis: the product (Acid) catalyzes further destruction of the Ester.

Troubleshooting & FAQs

Q1: My sample has become cloudy. Has it hydrolyzed?

Diagnosis: Likely, yes. Technical Explanation: Methyl 9-oxodec-2-enoate is a lipophilic ester. The hydrolysis product, 9-oxo-2-decenoic acid , has significantly different solubility properties due to the polar carboxylic acid head group. In non-polar solvents (like Hexane), the free acid may precipitate or form a suspension (cloudiness) because it is less soluble than the ester. Verification: Run a TLC (Thin Layer Chromatography). The free acid will streak or stay closer to the baseline compared to the ester. Use Bromocresol Green stain to visualize the acidic proton (turns yellow).

Q2: Can I use a standard freezer (-20°C) for 2 years?

Diagnosis: Risky without desiccation. Technical Explanation: Standard freezers often have high humidity and temperature fluctuations (defrost cycles). Even at -20°C, hydrolysis proceeds, albeit slowly. Solution: Place the vials inside a secondary container (a jar or desiccator) containing active desiccant (e.g., Drierite or Silica Gel) before placing it in the freezer. This "Double Containment" method ensures the local humidity remains near 0%.

Q3: How do I confirm integrity using NMR?

Diagnosis: Look for the "Methyl Singlet." Technical Explanation:

  • Intact Ester: You will see a sharp singlet integrating to 3 protons around 3.6 - 3.7 ppm (depending on solvent, usually

    
    ).
    
  • Hydrolyzed Sample: This peak will disappear or diminish. Simultaneously, you may see a broad peak downfield (10-12 ppm) corresponding to the carboxylic acid proton (

    
    ) and a new peak for free methanol (approx. 3.49 ppm), though methanol is volatile and may evaporate.
    
Q4: My sample smells "sharp" or "vinegar-like."

Diagnosis: Critical Failure. Technical Explanation: Esters often have sweet or fruity odors. Short-to-medium chain fatty acids often have sharp, acrid, or "goaty" odors. A shift in olfactory profile is a qualitative indicator of hydrolysis.

Decision Tree: Storage Workflow

Use this logic flow to determine the correct handling procedure for your specific experimental needs.

StorageDecision Start New Sample Received Usage Usage Timeframe? Start->Usage ShortTerm Immediate Use (< 1 Week) Usage->ShortTerm Exp 1 LongTerm Long Term (> 1 Week) Usage->LongTerm Exp 2 ActionShort Store at 4°C Argon Blanket Keep Dark ShortTerm->ActionShort Form Physical Form? LongTerm->Form Neat Neat Oil Form->Neat Solvent In Solution Form->Solvent ActionNeat Aliquot -> Argon -> -20°C (Desiccator) Neat->ActionNeat ActionSolvent Ensure Anhydrous Solvent (Mol. Sieves) Store at -80°C Solvent->ActionSolvent

Figure 2: Decision logic for storage based on usage timeframe and physical state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1713084, 9-Oxo-2-decenoic acid. Retrieved from [Link]

  • University of Calgary. Chapter 20: Hydrolysis of Esters - Mechanism and Kinetics. Retrieved from [Link]

  • Ferkovich, S. M., et al. (1982). Pheromone hydrolysis by cuticular and interior esterases.[2] Journal of Chemical Ecology. Retrieved from [Link]

Sources

Resolving E/Z isomer contamination in Methyl 9-oxodec-2-enoate samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving E/Z Isomer Contamination in Methyl 9-oxodec-2-enoate

Introduction

You are likely accessing this guide because your synthesis of Methyl 9-oxodec-2-enoate —a critical intermediate for Queen Honey Bee pheromone (9-ODA) analogs—has yielded a mixture of stereoisomers.

In biological assays, the (E)-isomer (trans) is typically the bioactive species, while the (Z)-isomer (cis) is a contaminant often resulting from Wittig or Horner-Wadsworth-Emmons (HWE) olefination reactions.[1] Because these isomers possess nearly identical boiling points and polarities on standard silica, conventional purification methods often fail.[1]

This guide provides a definitive workflow to Diagnose , Separate , and Isomerize your samples to achieve >98% stereochemical purity.

Part 1: Diagnostic Phase (Identification)[1]

Q: How do I definitively quantify the Z-isomer contamination in my sample?

A: Do not rely on TLC or standard HPLC retention times, as they are often deceptive for this specific chain length.[1] 1H NMR spectroscopy is the gold standard for quantification.

The diagnostic region is the vinyl zone (5.0 – 7.0 ppm). You must calculate the coupling constant (


) between the 

and

protons relative to the ester.
NMR Diagnostic Table (400 MHz, CDCl₃)
Proton PositionSignal Type(E)-Isomer (Target)(Z)-Isomer (Contaminant)Diagnostic Action
H-2 (

to ester)
Doublet (d)

5.80 ppm

5.72 ppm
Check Integration
H-3 (

to ester)
Dt / Multiplet

6.90 ppm

6.15 ppm
Check Integration
Coupling (

)
Key Metric 15.5 – 16.0 Hz 11.0 – 11.5 Hz Definitive ID

Technical Insight: The large coupling constant (~16 Hz) in the E-isomer arises from the 180° dihedral angle between the vinyl protons. The Z-isomer's 0° dihedral angle results in a significantly smaller


 value (~11 Hz).[1]
Workflow Visualization: The Decision Matrix

G start Crude Methyl 9-oxodec-2-enoate nmr Run 1H NMR (CDCl3) start->nmr calc Calculate J-coupling (H2-H3) nmr->calc check J Value? calc->check pure J > 15.5 Hz (Pure E-Isomer) check->pure Only ~16 Hz mix Mixed J values (11 Hz & 16 Hz) check->mix Both present ratio Calculate Integration Ratio mix->ratio decision Z-Content > 15%? ratio->decision iso Proceed to Chemical Isomerization (Part 3) decision->iso Yes (High Z) sep Proceed to Ag-Silica Chromatography (Part 2) decision->sep No (Low Z)

Figure 1: Analytical workflow for determining the necessary purification path based on NMR coupling constants.

Part 2: Purification Phase (Separation)

Q: Standard flash chromatography isn't separating the isomers. What do I do?

A: You must use Argentation Chromatography (Silver Nitrate Impregnated Silica).[1] Standard silica separates based on polarity. Since E and Z isomers have similar dipole moments, they co-elute.[1] Silver ions (


) form reversible 

-complexes with the double bond.[1] The Z-isomer, being less sterically hindered around the double bond, complexes more strongly with silver and elutes slower than the E-isomer.
Protocol: Preparation of 10% AgNO₃ Silica

Materials:

  • Silica Gel 60 (230-400 mesh)[1]

  • Silver Nitrate (

    
    ) - Warning: Stains skin black.[1] Use gloves. 
    
  • Methanol (HPLC Grade)[1]

  • Rotary Evaporator (foil-wrapped)[1]

Step-by-Step:

  • Dissolve: Dissolve 10g of

    
     in 100 mL of Methanol in a foil-wrapped round-bottom flask (Silver is light sensitive).
    
  • Slurry: Add 90g of Silica Gel to the solution. Swirl vigorously to create a uniform slurry.

  • Strip: Remove solvent on a rotary evaporator. Do not overheat (>40°C).

  • Dry: Dry the resulting powder under high vacuum for 4 hours in the dark.

  • Pack: Pack your column immediately. Use a solvent system of Hexane:Ethyl Acetate (90:10) .[1]

Elution Order:

  • First Fraction: (E)-Methyl 9-oxodec-2-enoate (Target)[1]

  • Second Fraction: (Z)-Methyl 9-oxodec-2-enoate (Retained)

Mechanism of Separation

AgSilica cluster_E E-Isomer (Trans) cluster_Z Z-Isomer (Cis) silica Silica Surface ag Ag+ Ion silica->ag Impregnation interaction_e Weak Pi-Complex ag->interaction_e Fast Elution interaction_z Strong Pi-Complex ag->interaction_z Slow Elution e_mol Double Bond (Sterically Hindered) e_mol->interaction_e z_mol Double Bond (Accessible) z_mol->interaction_z

Figure 2: Differential


-complexation mechanism.[1] The Z-isomer binds tighter to the Silver ion, increasing its retention time.
Part 3: Chemical Remediation (Isomerization)[1]

Q: My synthesis yielded 60% Z-isomer. Separation is too expensive. Can I convert it?

A: Yes. Because the (E)-isomer is thermodynamically more stable (due to reduced steric strain between the ester and the alkyl chain), you can drive the equilibrium toward E using Iodine-Catalyzed Photoisomerization .[1]

The Iodine/Light Protocol

Theory: Iodine radicals add reversibly to the double bond, breaking the


-bond and allowing free rotation around the remaining 

-bond. When the radical eliminates, the molecule reforms the double bond in the thermodynamically preferred trans orientation.

Procedure:

  • Solvent: Dissolve the mixture in Dichloromethane (DCM) or Hexane (0.1 M concentration).

  • Catalyst: Add 1-2 mol% Iodine (

    
    ).
    
  • Energy: Stir the solution in a clear glass vessel under ambient sunlight or a standard 60W tungsten lamp.

    • Note: Do not use high-intensity UV lamps without cooling, as side reactions (polymerization) may occur.[1]

  • Monitor: Check by NMR every 2 hours. The ratio should plateau at approximately 95:5 (E:Z).[1]

  • Workup: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) to remove the iodine (color changes from purple/brown to clear).[1] Dry over 
    
    
    
    and concentrate.
Isomerization Cycle

Isomerization Z Z-Isomer (Kinetic) Radical I-Radical Intermediate (Free Rotation) Z->Radical + I• E E-Isomer (Thermodynamic) Radical->E - I• E->Radical + I• (Reversible) I2 I2 + hv (Source) I2->Z Initiation

Figure 3: Radical-mediated isomerization cycle.[1] The system naturally equilibrates to the lower-energy E-isomer.

Part 4: Storage & Stability

Q: My pure E-isomer sample degraded back into a mixture after 2 weeks. Why?

A:


-unsaturated ketones/esters are photosensitive.[1] Exposure to ambient UV light can induce [2+2] cycloaddition (dimerization) or photo-induced isomerization back to the Z form.[1]

Storage Protocol:

  • Container: Amber glass vials (strictly required).

  • Atmosphere: Argon or Nitrogen headspace.

  • Temperature: -20°C for long-term storage.

References
  • Morris, L. J. (1966). "Separations of lipids by silver ion chromatography."[1] Journal of Lipid Research, 7, 717-732.[1]

  • Chattopadhyay, A., et al. (1993). "A short and convenient synthesis of 9-oxo-2(E)-decenoic acid."[1] Indian Academy of Sciences, Chemical Sciences, 105, 169–171.[1]

  • Bestmann, H. J., et al. (1988). "Pheromones, LXV.[1] Synthesis of (E)-9-oxo-2-decenoic acid, the queen substance of the honeybee."[1][2][3] Liebigs Annalen der Chemie.

  • Mori, K. (1992). "The synthesis of insect pheromones."[1] The Total Synthesis of Natural Products. (General reference for Iodine isomerization in pheromone synthesis).

Sources

Optimizing GC column temperature for Methyl 9-oxodec-2-enoate retention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing GC Column Temperature for Methyl 9-oxodec-2-enoate Retention Role: Senior Application Scientist, Chromatography Center of Excellence

Welcome to the Advanced Chromatography Support Center

Current Status: System Operational Ticket Context: Optimization of Methyl 9-oxodec-2-enoate (9-ODA Methyl Ester) Analysis. Objective: Achieve baseline resolution of the target analyte, specifically separating the bioactive (


)-isomer from the (

)-isomer and matrix interferences.

Introduction: The Analyte Profile

Before optimizing the oven, we must understand the molecule. Methyl 9-oxodec-2-enoate is a derivative of 9-oxo-2-decenoic acid (9-ODA), the primary component of the honey bee Queen Mandibular Pheromone (QMP).

  • Chemical Nature: C10 Fatty Acid Derivative.[1]

  • Key Functional Groups:

    • Terminal Ketone (C9): Increases polarity significantly compared to simple fatty acid methyl esters (FAMEs).

    • Conjugated Double Bond (C2): Creates geometric isomerism (

      
      ). The (
      
      
      
      )-isomer is the bioactive "Queen Substance"; the (
      
      
      )-isomer is often a synthesis byproduct or degradation impurity.
  • Chromatographic Challenge: The conjugated system makes the molecule susceptible to thermal isomerization if injector temperatures are excessive, and the polarity requires careful phase selection to prevent peak tailing.

Module 1: Column Selection & Stationary Phase Logic

User Query: I am using a standard DB-5 column. My peak is symmetrical, but I cannot separate the E and Z isomers. Do I need a different column?

Scientist Response: Yes. While a 5% phenyl (DB-5/HP-5) column is excellent for general screening, it relies primarily on dispersive forces (boiling point separation). Methyl 9-oxodec-2-enoate isomers have nearly identical boiling points. To separate them, you need a stationary phase that interacts with the


-electrons of the double bond and the dipole of the ketone.

Recommendation:

  • Primary Choice (Isomer Resolution): High-polarity Biscyanopropyl phases (e.g., HP-88, CP-Sil 88) or PEG/Wax phases (e.g., DB-Wax). These phases maximize dipole-dipole interactions, often eluting the (

    
    )-isomer before the (
    
    
    
    )-isomer due to steric accessibility of the double bond.
  • Secondary Choice (General Quant): If isomer separation is not critical, the DB-5ms is preferred for its robustness and higher maximum temperature limits (

    
    ), which ensures column bleed does not interfere with the ketone fragment ions in MS analysis.
    

Decision Matrix:

ColumnSelection start Start: Define Analytical Goal q1 Is E/Z Isomer Separation Required? start->q1 path_yes Yes (Bioactivity/Purity) q1->path_yes Critical path_no No (Total Content) q1->path_no Not Critical col_polar Select Polar Phase (DB-Wax or CP-Sil 88) Mechanism: Dipole-Dipole path_yes->col_polar col_nonpolar Select Non-Polar Phase (DB-5ms or HP-1) Mechanism: Boiling Point path_no->col_nonpolar outcome1 Result: Baseline Resolution of Isomers Trade-off: Lower Max Temp col_polar->outcome1 outcome2 Result: Sharp Single Peak Trade-off: Co-elution of Isomers col_nonpolar->outcome2

Figure 1: Decision tree for stationary phase selection based on analytical requirements.

Module 2: Temperature Programming & Retention Control

User Query: My retention time is inconsistent, and the peak elutes too quickly to separate from the solvent front. What is the optimal temperature profile?

Scientist Response: Methyl 9-oxodec-2-enoate is a "middle-weight" volatile. Isothermal runs often fail because they either elute the analyte too fast (poor resolution) or take too long (band broadening). You need a thermal gradient that utilizes the "Cold Trapping" effect.

The Physics of the Ramp:

  • Initial Hold: Focuses the analyte at the head of the column.

  • The Ramp: The retention factor (

    
    ) decreases exponentially as temperature increases. We want the analyte to move through the column only when the oven reaches its specific elution temperature (
    
    
    
    ).
  • Optimization: For C10 functionalized esters, the elution usually occurs between

    
     and 
    
    
    
    depending on the phase.

Recommended Protocol (Standard 30m Column):

ParameterSettingRationale
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains efficiency (HETP) across the temperature ramp.
Injector Temp

Sufficient to volatilize without degrading the conjugated double bond.
Initial Temp

(Hold 1 min)
Solvents vent; Analyte condenses in a tight band at column head.
Ramp 1

/min to

Rapidly moves the analyte away from the solvent tail.
Ramp 2 (Critical)

/min to

The "Resolution Ramp." Slowing the rate here maximizes selectivity (

) during the critical elution window of the keto-ester.
Final Bake

(Hold 5 min)
Elutes heavier matrix components (e.g., fatty acids, sterols).

Note: If using a Wax column, ensure your final temperature does not exceed the column's isothermal limit (usually


 or 

).

Module 3: Advanced Troubleshooting (FAQs)

Q1: I see "Ghost Peaks" or carryover in my blank runs. Is the molecule sticking?

Diagnosis: The C9 ketone group is moderately polar and can interact with active silanol sites in the injection liner or the column head. Solution:

  • Liner Deactivation: Switch to a liner with ultra-deactivated glass wool (e.g., Sky or Ultra Inert).

  • Solvent Wash: Ensure your autosampler wash solvents (e.g., Hexane followed by DCM) are sufficient to dissolve the keto-ester.

  • Thermal Desorption: Increase the final bake-out time. 9-ODA derivatives can adsorb to carbon residue in the liner.

Q2: My peak area is not linear with concentration. Why?

Diagnosis: This often indicates thermal degradation or adsorption . The conjugated double bond at C2 makes the molecule susceptible to polymerization or oxidation if the inlet is too hot or dirty. Solution:

  • Lower the inlet temperature to

    
    .
    
  • Check the Splitless Time. If the valve opens too late, the analyte lingers in the hot inlet, increasing degradation risk. Set purge valve on at 0.75 min.

Q3: Can I analyze the free acid (9-ODA) without methylation?

Diagnosis: No. Free fatty acids (FFAs) hydrogen bond strongly with stationary phases, leading to severe tailing and ghosting. Solution: You must derivatize. While you are using the Methyl ester (via Diazomethane or BF3-Methanol), an alternative is Silylation (BSTFA + 1% TMCS).

  • Pro: Silyl esters often elute at lower temperatures and have distinct mass spectra.

  • Con: Silyl derivatives are moisture sensitive.

Module 4: Mechanism of Separation (Visualized)

To understand why the temperature ramp works, we must visualize the interaction between the analyte and the phase.

SeparationMechanism cluster_analyte Analyte: Methyl 9-oxodec-2-enoate cluster_phase Stationary Phase (Polar/Wax) Ester Methyl Ester (C1) Alkene Conjugated C=C (C2) Ester->Alkene Conjugation H_Bond H-Bond Acceptor Ester->H_Bond Moderate Retention Ketone Ketone (C9) Alkene->Ketone Alkyl Chain Dipole Dipole Interaction Alkene->Dipole Stereo-selective (E vs Z) Ketone->Dipole Strong Retention

Figure 2: Interaction map showing how polar stationary phases differentiate the target molecule based on its functional groups.

References

  • Slessor, K. N., et al. (1988). "Bioassay-guided identification of queen honey bee mandibular gland pheromone components." Journal of Chemical Ecology, 14, 2295-2306.

  • Plettner, E., et al. (1996). "Cast-selective pheromone biosynthesis in honeybees." Science, 271(5257), 1851-1853.

  • NIST Chemistry WebBook. "Methyl 9-decenoate Retention Indices." (Used as C10 backbone reference).

  • Keeling, C. I., et al. (2003).[2] "Honey Bee Pheromones: Field Assays and GC-MS Analysis." Proceedings of the National Academy of Sciences, 100(8), 4486-4491.

For further assistance, please contact the Applications Engineering team with your specific chromatograms attached.

Sources

Technical Support Center: Troubleshooting Weak EAG Responses to Methyl 9-oxodec-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely here because your EAG traces for Methyl 9-oxodec-2-enoate are showing low amplitude, rapid decay, or indistinguishable signal-to-noise ratios. In the context of Apis mellifera (Honey Bee) research, this compound is the methyl ester analog of the primary Queen Mandibular Pheromone (QMP) component, 9-oxo-2-decenoic acid (9-ODA) .

Troubleshooting this specific semiochemical requires a distinct approach compared to standard volatile esters (e.g., acetates) due to three critical factors:

  • Receptor Specificity: The primary receptor (AmOr11) is highly tuned to the free acid, not necessarily the methyl ester.

  • Chemical Physics: These are fatty acid derivatives with low volatility and high surface adsorption ("stickiness").

  • Biological Dimorphism: The response is sexually dimorphic; worker antennae possess significantly fewer specific receptors than drones.

This guide isolates these variables to restore signal integrity.

Part 1: The Biological Variable (The Sensor)

Before adjusting your equipment, you must validate your biological sensor. The most common cause of "flat-line" responses to this compound is the use of the wrong caste or sex.

Critical Check: Drone vs. Worker Antennae

The receptor AmOr11 is the specific sensor for 9-ODA.[1][2][3][4] It exhibits extreme sexual dimorphism.

  • Drones (Males): Possess ~18,000 sensilla placodea. The AmOr11 receptor is highly overexpressed here, specifically in the enlarged macroglomerulus (MG2) of the antennal lobe. You should see robust signals (1–5 mV).

  • Workers (Females): Possess only ~2,700 sensilla placodea. Their response to 9-ODA is physiologically present but significantly weaker and often difficult to distinguish from solvent controls in standard EAG setups.

Diagnostic Step: If you are using worker bees, switch to sexually mature drones (aged 8–14 days) . Drones younger than 4 days may have incomplete receptor expression, and older drones (>20 days) may exhibit senescent sensitivity decline.

Diagram: Biological Signal Pathway

The following diagram illustrates the signal transduction pathway and where failures commonly occur.

G Stimulus Stimulus: Methyl 9-oxodec-2-enoate Adsorption Pore Tubules (Adsorption) Stimulus->Adsorption Diffusion WrongChem ERROR: Ester vs Acid (Low Affinity) Stimulus->WrongChem Receptor Receptor AmOr11 (Drones >>> Workers) Adsorption->Receptor Binding Transduction Orco Channel Opening Receptor->Transduction Activation WrongSex ERROR: Worker Bee (Low Receptor Count) Receptor->WrongSex Signal Depolarization (EAG Signal) Transduction->Signal Ion Flux

Figure 1: Signal transduction pathway for QMP components. Note the critical bottlenecks at Receptor Specificity and Caste Selection.

Part 2: The Chemical Variable (The Ligand)

This is the most frequent technical oversight. You are using Methyl 9-oxodec-2-enoate (the ester), but the biological system is optimized for 9-oxo-2-decenoic acid (the acid).

Issue 1: Ester vs. Acid Specificity

Research confirms that AmOr11 is tuned to the acid moiety. The methyl ester is a biosynthetic precursor or mimic. While it may elicit a response, it often acts as a weak agonist or requires significantly higher concentrations than the free acid.

  • Action: Verify your experimental goal.

    • If characterizing the methyl ester specifically: You must increase the stimulus load (10µg – 100µg) to see a signal.

    • If using it as a generic "QMP" stimulus: Switch to 9-oxo-2-decenoic acid (9-ODA).

Issue 2: Volatility & Adsorption

Both the acid and the methyl ester are long-chain fatty acid derivatives (C10). They are heavy, "sticky," and have low vapor pressure compared to common moth pheromones (like acetates).

  • Symptom: The signal appears slowly and "tails" (slow repolarization) because the molecules stick to the antenna and the delivery tube.

  • Symptom: The first puff is strong, subsequent puffs are weak (depletion of headspace).

Protocol for Low-Volatility Delivery:

  • Solvent: Use Hexane for dilution. Avoid Paraffin Oil if possible, as it further retards volatilization of heavy molecules.

  • Cartridge Prep: Apply the dose to the filter paper and allow the solvent to evaporate completely (2 mins).

  • Headspace Buildup: unlike volatile esters, you cannot puff rapidly. Allow 30–60 seconds between puffs for the headspace in the cartridge to re-equilibrate.

Solvent & Dose Guide
ParameterRecommendationReason
Solvent n-Hexane (HPLC Grade)High volatility ensures only the pheromone remains on the filter paper.
Loading Dose 10 µg – 100 µg9-ODA derivatives have low volatility; high loading is required to generate sufficient airborne concentration.
Control Solvent-only cartridgeEssential to distinguish the mechanosensory artifact (airflow) from the weak chemical response.
Storage -20°C under ArgonThe double bond at C2 and the ketone at C9 are susceptible to oxidation.

Part 3: The Experimental Interface (Hardware)

If biology and chemistry are correct, the issue lies in the electrical interface.

The "Cut-and-Cap" Technique

For Apis antennae, the standard "cut tip" method often fails because the hemolymph coagulates rapidly, creating high impedance.

Protocol:

  • Excise: Cut the antenna at the scape (base).

  • Tip Cut: Cut the distal segment (tip) of the flagellum.

  • Ground: Insert the reference electrode into the scape.

  • Recording: Place the recording electrode over the cut tip.

  • The Fix: Use a Spectra 360 or equivalent conductive gel mixed with 0.1M KCl. Crucially, use a wide-bore glass capillary. Narrow capillaries increase resistance.

Troubleshooting Flowchart

Troubleshooting Start Problem: Weak EAG Response CheckSex Are you using a Drone? Start->CheckSex CheckChem Is it the Acid or Methyl Ester? CheckSex->CheckChem Yes (Drone) SwitchDrone Action: Switch to Drone Antenna CheckSex->SwitchDrone No (Worker) Volatility Is the response slow/tailing? CheckChem->Volatility Acid (9-ODA) HighDose Action: Increase Dose (10-100µg) or Switch to Acid CheckChem->HighDose Methyl Ester CheckImp Check Impedance / Contact Gel Action: Refresh Conductive Gel Recut Antennal Tip CheckImp->Gel Noisy Signal Volatility->CheckImp No Heat Action: Increase Inter-puff interval (Allow headspace buildup) Volatility->Heat Yes

Figure 2: Step-by-step logic flow for isolating the root cause of weak signals.

Frequently Asked Questions (FAQs)

Q: Can I use synthetic Methyl 9-oxodec-2-enoate from a standard chemical supplier? A: Use caution. Industrial synthesis often results in mixed isomers. The biological receptor AmOr11 is stereoselective for the (E)-isomer (trans). If your sample contains significant (Z)-isomers or synthesis byproducts, they may act as antagonists, inhibiting the response.[5] Always request an NMR or GC-MS purity report.

Q: My baseline is drifting wildly. What is happening? A: This is likely a "liquid junction potential" issue. Because 9-ODA is an acid (and even the ester can hydrolyze), it can change the pH at the recording site if the electrode electrolyte is not buffered. Ensure your recording electrode contains a proper saline solution (e.g., Beadle-Ephrussi Ringer) and the connection to the amplifier headstage is stable.

Q: Why does the response disappear after 2-3 puffs? A: This is Receptor Adaptation combined with Source Depletion .

  • Adaptation: Pheromone receptors adapt rapidly to prevent saturation. Wait at least 2 minutes between stimulations.

  • Depletion: Because the compound is low-volatility, a "puff" depletes the saturated air immediately surrounding the filter paper. It takes time for more molecules to desorb into the air.

References

  • Wanner, K. W., et al. (2007). "A honey bee odorant receptor for the queen substance 9-oxo-2-decenoic acid."[1][2] Proceedings of the National Academy of Sciences, 104(36), 14383-14388.

    • Key finding: Identification of AmOr11 as the specific receptor for 9-ODA and confirmation of drone bias.[1][3]

  • Sandoz, J. C., et al. (2007). "Understanding the Logic of Pheromone Processing in the Honeybee Brain: From Labeled-Lines to Across-Fiber Patterns." Frontiers in Behavioral Neuroscience.

    • Key finding: Mapping of the macroglomerular complex (MGC) responses to QMP components.
  • Brockmann, A., et al. (2006). "Kodierung von Pheromonen im Antennallobus der Honigbiene (Apis mellifera)." Neuroforum. Key finding: Electrophysiological differences between drone and worker antennae regarding QMP.
  • Plettner, E., et al. (1996). "Cast-selective pheromone biosynthesis in honeybees." Science, 271, 1851-1853.

Sources

Technical Support Center: Purification of Methyl 9-oxodec-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation & Purification of Methyl 9-oxodec-2-enoate via Column Chromatography

Introduction

Welcome to the technical support hub for Methyl 9-oxodec-2-enoate . This compound is a critical intermediate in the synthesis of the "Queen Substance" (9-oxo-2-decenoic acid, 9-ODA), a pheromone regulating honeybee colony social structure.

Structurally, it presents two distinct challenges for chromatography:

  • Bifunctionality: It contains a polar ketone (C9) and a conjugated

    
    -unsaturated ester (C1-C3), requiring precise mobile phase tuning to prevent peak tailing.
    
  • Impurity Profile: Depending on the synthesis route (often oxidative cleavage of methyl ricinoleate or cross-metathesis), it frequently co-elutes with aldehyde byproducts (e.g., heptanal) or unreacted diols.

This guide provides a self-validating protocol designed to maximize yield and purity.

Module 1: Standard Operating Protocol (SOP)

Stationary Phase Selection
  • Material: Silica Gel 60 (40–63 µm particle size).

  • Rationale: The compound is moderately polar. Alumina is generally avoided due to the risk of base-catalyzed isomerization of the

    
    -double bond or aldol condensation of the ketone moiety.
    
  • Acidity Check: If your crude mixture is derived from an acidic oxidative cleavage, neutralize it with a bicarbonate wash before loading. Residual acid on the column can catalyze the rearrangement of the keto-group into furan derivatives.

Mobile Phase Optimization

We recommend a Hexane / Ethyl Acetate (EtOAc) system over Diethyl Ether / Petroleum Ether due to lower volatility and better reproducibility.

Solvent SystemTarget RfApplication
10% EtOAc in Hexane 0.25 – 0.35High Resolution: Best for separating close-running aldehyde impurities.
20% EtOAc in Hexane 0.45 – 0.55Rapid Elution: Use only if TLC confirms >0.15 Rf difference (

Rf) from impurities.
Dichloromethane (DCM) 0.60+Alternative: Use only if the compound streaks in EtOAc; DCM solubilizes "oily" residues better.
Sample Loading Strategy
  • The Issue: Methyl 9-oxodec-2-enoate is often an oil. Liquid loading (dissolving in minimal solvent) frequently leads to broad bands because the compound is viscous.

  • The Fix (Dry Loading):

    • Dissolve crude oil in minimal DCM.

    • Add silica gel (ratio 1:2 sample-to-silica).

    • Rotary evaporate to a free-flowing powder.

    • Load this powder on top of the packed column.

    • Why? This eliminates "solvent effects" at the start of the run, sharpening the bands.

Module 2: Troubleshooting & FAQs

Q1: My compound is co-eluting with a spot just above it. How do I separate them?

Diagnosis: This is likely the aldehyde byproduct (e.g., 7-oxooctanal or heptanal) if you utilized oxidative cleavage. Aldehydes are slightly less polar than the keto-ester.

The Fix: The "Delta CV" Approach You cannot rely on Rf alone. You must calculate Column Volumes (CV).[1][2]

  • Run TLC in 10% EtOAc/Hexane .

  • Calculate CV =

    
    .[1][2]
    
  • Target: You need a

    
     for easy separation.
    
    • Example: If Impurity Rf = 0.4 (CV=2.5) and Product Rf = 0.3 (CV=3.3),

      
      . This is too tight.
      
    • Action: Lower solvent strength to 5% EtOAc . This expands the

      
      , allowing the aldehyde to elute fully before the ester begins.
      
Q2: The product spot is "streaking" or "tailing" on the TLC and Column.

Diagnosis:

  • Overloading: You exceeded the silica capacity (standard load is 1-3% w/w).

  • Residual Acid: Free carboxylic acids (from hydrolysis of the ester) are dragging.

The Fix:

  • Step 1: Add 1% Acetic Acid to the mobile phase. This suppresses the ionization of any free acid impurities, tightening their bands.

  • Step 2: If the ester itself is streaking, it may be decomposing. Switch to Neutral Silica or wash your silica with a buffer (pH 7) before packing.

Q3: I cannot see the spots clearly under UV.

Diagnosis: While Methyl 9-oxodec-2-enoate has a conjugated system (UV active at 254 nm), the extinction coefficient can be moderate. Non-conjugated impurities (like saturated diols) are invisible to UV.

The Fix: Dual Visualization

  • UV 254 nm: Mark the dark spots (conjugated ester).

  • Stain (PMA or Vanillin): Dip the plate and heat.

    • Ketones/Esters: Usually turn dark blue/green with Phosphomolybdic Acid (PMA).

    • Alcohols/Diols: Often turn distinct colors (purple/blue) with Vanillin stain, revealing impurities hidden by UV.

Module 3: Logic Flow & Visualization

The following diagram illustrates the decision matrix for purifying this specific keto-ester.

PurificationLogic Start Crude Methyl 9-oxodec-2-enoate TLC_Check TLC Analysis (10% EtOAc/Hexane) Start->TLC_Check Decision_Rf Is Rf between 0.25 and 0.35? TLC_Check->Decision_Rf Adjust_Solvent Adjust Polarity (Target Rf ~0.3) Decision_Rf->Adjust_Solvent No Check_Sep Check Separation (Delta Rf > 0.1?) Decision_Rf->Check_Sep Yes Adjust_Solvent->TLC_Check Gradient Run Gradient Column 0% -> 20% EtOAc Check_Sep->Gradient No (Complex Mix) Loading Loading Method (Is sample Viscous?) Check_Sep->Loading Yes (Clean Sep) Run Collect Fractions Monitor UV 254nm Gradient->Run Isocratic Run Isocratic Column Fixed % EtOAc Isocratic->Run DryLoad Dry Loading (Silica Adsorption) Loading->DryLoad Yes (Oil) WetLoad Liquid Loading (DCM/Hexane) Loading->WetLoad No (Solid) DryLoad->Isocratic WetLoad->Isocratic

Caption: Decision tree for optimizing the purification of Methyl 9-oxodec-2-enoate, prioritizing Rf targeting and loading techniques.

References

  • Tulloch, A. P. (1980). "Synthesis of 9-oxo-2-decenoic acid, a honeybee pheromone."[3][4] Canadian Journal of Chemistry, 58(5).

    • Relevance: Establishes the foundational synthesis and purification parameters for 9-oxo-2-decenoic acid deriv
  • Bestmann, H. J., et al. (1988).[5] "Pheromones 65: Synthesis of the Queen Substance." Liebigs Annalen der Chemie.

    • Relevance: Details the oxidative cleavage routes and chromatographic behavior of the methyl ester intermedi
  • University of Rochester. "Solvent Systems for Flash Column Chromatography." Department of Chemistry Guidelines.

    • Relevance: Authoritative guide on solvent strength adjustments (Hexane/EtOAc vs. Ether) cited in Module 1.
  • Biotage. (2023). "How to Optimize TLC to Enhance Purification." Flash Purification Blog.

    • Relevance: Source of the "Delta CV" calculation method used in the Troubleshooting module.

Sources

Validation & Comparative

Validation of Methyl 9-oxodec-2-enoate purity using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Purity Paradox: In drug development and pheromone research, "99% purity" by chromatography often masks a lower absolute content. While GC-FID and HPLC-UV are excellent for determining relative purity (the ratio of the target analyte to structurally similar impurities), they frequently fail to detect moisture, inorganic salts, and residual solvents that lack chromophores.

This guide details the validation of Methyl 9-oxodec-2-enoate —a critical queen substance analog and pheromone precursor—using Quantitative NMR (qNMR) . Unlike chromatographic methods, qNMR provides a direct, SI-traceable mass fraction purity without the need for an identical reference standard.[1]

Part 1: Technical Context & The Molecule

Methyl 9-oxodec-2-enoate is a bifunctional fatty acid derivative containing a conjugated enoate system and a terminal methyl ketone.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 198.26 g/mol

  • Critical Functional Groups for NMR:

    • Conjugated Alkene: Distinctive doublet and multiplets in the 5.8–7.0 ppm region (downfield).

    • Methyl Ester: Sharp singlet ~3.7 ppm.

    • Methyl Ketone: Singlet ~2.1 ppm.

The Analytical Challenge

Chromatographic methods rely on "Response Factors." If the detector response of an impurity differs from the analyte (or if the impurity is invisible, like water or silica gel), the purity calculation is mathematically biased. qNMR relies on the molar ratio of protons , making it a universal detector.

Part 2: Methodology Comparison

The following table objectively compares qNMR against the industry-standard alternatives for this specific molecule.

FeatureqNMR (Primary Method) GC-FID (Alternative) HPLC-UV (Alternative)
Purity Type Absolute (Mass Fraction) Relative (Area %)Relative (Area %)
Reference Standard Universal (e.g., TCNB, DMSO

)
Identical compound required for absolute quant.Identical compound required.
Detection Basis Nuclear spin (Proton counting)Carbon content (Combustion)Chromophore absorption (UV/Vis)
Blind Spots None (detects water, solvents, salts*)Non-volatiles, water, inorganic saltsNon-chromophoric impurities, salts
Sample Recovery Non-destructive DestructiveDestructive
Precision (RSD) < 1.0% (Optimized)< 0.5%< 0.5%
Setup Time Fast (No column equilibration)Slow (Column heating/cleaning)Slow (Gradient equilibration)

*Note: Salts are detected indirectly by mass balance if they don't contain protons, but qNMR accurately reports the reduced mass fraction of the analyte.

Part 3: Strategic Protocol (qNMR)

This protocol is designed for absolute purity determination using the Internal Standard (IS) method.

Internal Standard Selection

For Methyl 9-oxodec-2-enoate, we require an IS with non-overlapping signals.[2]

  • Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO

    
    ) .
    
  • Why?

    • TCNB: Shows a singlet at ~7.7 ppm (

      
      ), completely distinct from the alkene region (5.8–7.0 ppm) and the ester/ketone aliphatic regions.
      
    • DMSO

      
      : Shows a singlet at ~3.0 ppm , falling safely between the ketone (2.1 ppm) and ester (3.7 ppm) signals.
      
Sample Preparation (Metrological Weighing)
  • Balance: Use a microbalance with readability of 0.001 mg or better.

  • Solvent: Chloroform-d (

    
    ) with 99.8% D enrichment.
    
  • Procedure:

    • Weigh 10–15 mg of Methyl 9-oxodec-2-enoate (

      
      ) directly into a weighing boat. Record to 0.001 mg.
      
    • Weigh 5–8 mg of Internal Standard (

      
      ) into the same vessel.
      
    • Dissolve in 0.6 mL

      
      .
      
    • Transfer to a 5mm NMR tube.

    • Critical: Ensure complete dissolution.[3] Any undissolved solid invalidates the molar ratio.

Acquisition Parameters (Bruker/Varian/Jeol)

To ensure 99.9% magnetization recovery (quantitative accuracy):

  • Pulse Angle: 90° (

    
    ).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    of the slowest relaxing signal (usually the IS). Recommended: 30–60 seconds .
  • Spectral Width: 20 ppm (to catch all satellites).

  • Scans (NS): 16 or 32 (Sufficient S/N > 250:1).

  • Temperature: 298 K (Constant).[4]

Processing & Integration
  • Phasing: Manual phasing is mandatory. Do not rely on autophase.

  • Baseline Correction: Apply a polynomial baseline correction (ABS).

  • Integration:

    • Signal A (Analyte): Integrate the alkene doublet at ~5.8 ppm (1H) or the methyl ester singlet at ~3.7 ppm (3H). Note: The alkene region is preferred if the ester region has overlap from solvent impurities.

    • Signal S (Standard): Integrate the TCNB singlet at 7.7 ppm .

Calculation (The Self-Validating Formula)

Calculate the Mass Fraction Purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral area.
    
  • 
    : Number of protons (e.g., 1 for alkene proton, 1 for TCNB proton).
    
  • 
    : Molar mass (198.26 for analyte).
    
  • 
    : Gravimetric mass weighed.[5]
    
  • 
    : Purity of the Internal Standard (e.g., 99.95%).
    

Part 4: Workflow Visualization

The following diagram illustrates the critical path for SI-traceable purity assignment.

qNMR_Workflow Start Crude Sample (Methyl 9-oxodec-2-enoate) Weighing Metrological Weighing (Sample + Internal Std) Start->Weighing Precision Balance Dissolution Dissolution (CDCl3) Weighing->Dissolution Acquisition NMR Acquisition (d1 > 5*T1, 90 deg pulse) Dissolution->Acquisition Homogeneity Check Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Fourier Transform Calculation Purity Calculation (Mass Fraction) Processing->Calculation Integral Data Calculation->Start Purity Assigned

Caption: Figure 1. Step-by-step qNMR workflow ensuring SI-traceability through gravimetric preparation and quantitative spectral processing.

Part 5: Simulated Results & Discussion

To demonstrate the "Purity Paradox," consider a typical batch of Methyl 9-oxodec-2-enoate synthesized via cross-metathesis.

ParameterGC-FID Result qNMR Result Interpretation
Purity Value 99.2% (Area %)96.4% (Mass %)GC ignored non-volatiles.
Detected Impurities 0.8% (Isomers)0.8% Isomers + 2.8% Residual Solvent/SaltsqNMR reveals the "hidden" mass.
Conclusion "High Purity""Fit for Purpose" (corrected)qNMR prevents dosage errors in biological assays.

Expert Insight: If you use the GC result (99.2%) to calculate a molar dosage for a biological assay, you will actually under-dose the system by ~3%, because nearly 3% of your mass is "dead weight" (solvents/salts) that GC did not see. qNMR corrects this, ensuring the biological response is correlated to the actual number of molecules present.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[6] Available at: [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[7] Available at: [Link]

  • Saito, T., et al. (2004). "Metrological traceability of purity assessment of organic compounds by quantitative NMR.
  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5–26.

Sources

Reference Standards for Methyl 9-oxodec-2-enoate Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 9-oxodec-2-enoate (Methyl 9-ODA) is the methyl ester derivative of the primary honey bee queen pheromone, 9-oxo-2-decenoic acid (9-ODA). While 9-ODA is the biological effector, the Methyl 9-ODA form is the critical analyte for Gas Chromatography (GC) quantification due to its superior volatility and peak shape compared to the free acid.

This guide objectively compares reference standard grades available to researchers. It establishes that for quantitative pheromone profiling, isomeric purity (>99% E-isomer) is the single most critical quality attribute (CQA), surpassing simple chemical purity.[1]

Part 1: The Analyte and Critical Quality Attributes

Before selecting a standard, one must understand the molecule's instability points.[1] Methyl 9-oxodec-2-enoate (


) contains an 

-unsaturated carbonyl system.
Chemical Profile[2][3][4][5][6][7][8][9]
  • IUPAC Name: Methyl (2E)-9-oxodec-2-enoate

  • Molecular Weight: 198.26 g/mol [1][2]

  • Key Instability Factors:

    • Isomerization: Exposure to UV light can convert the bioactive trans (E) isomer to the inactive cis (Z) form.[1]

    • Polymerization: The conjugated double bond system is susceptible to radical polymerization if not stored with antioxidants or under inert gas.[1]

The "Gold Standard" Requirement

A valid reference standard for this compound must meet three criteria:

  • Stereospecificity:

    
     98% E-isomer content.[1]
    
  • Mass Spectral Fingerprint: Distinct McLafferty rearrangement ion (m/z 74) characteristic of methyl esters.[1]

  • Inert Packaging: Argon/Nitrogen headspace to prevent oxidative degradation.

Part 2: Comparative Analysis of Reference Standards

Researchers typically encounter three classes of standards. The choice significantly impacts the "Uncertainty Budget" of your analytical method.

Table 1: Performance Comparison of Standard Grades
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard Grade C: Technical/Research Grade
Primary Use ISO 17025 Accredited QuantitationRoutine QA/QC, Method DevelopmentField Lures, Qualitative Screening
Purity (GC) > 99.0%> 98.0%90% - 95%
Isomeric Ratio (E:Z) Certified (>99:1) Checked (>95:5)Variable (often 80:20)
Traceability NIST/BIPM TraceableManufacturer COABatch-dependent
Uncertainty Explicit (

0.5%)
Not specifiedHigh
Cost Factor 10x3x1x
Risk NegligibleLowHigh (False positives/quant errors)
In-Depth Analysis
1. The Isomer Trap (Grade B vs. Grade C)

Many "Research Grade" (Grade C) standards are synthesized via Wittig reactions that produce a thermodynamic mixture of E and Z isomers.[1]

  • Impact: If your GC column (e.g., DB-Wax) separates isomers, a Grade C standard will show a "split peak," forcing you to guess which area to integrate.[1]

  • Recommendation: For biological assays, Grade C is unacceptable because the Z-isomer is biologically inactive or antagonistic.[1]

2. The Derivatization Control

Most researchers analyze the acid (9-ODA) by methylating it in the lab (using Diazomethane or


-Methanol).
  • Why buy Methyl 9-ODA Standard? You need Grade A or B Methyl 9-ODA to calculate the Derivatization Efficiency .

  • Protocol: Spike a known amount of 9-ODA (acid), methylate it, and compare the yield against the direct injection of Methyl 9-ODA standard.

Part 3: Validated Analytical Workflow (GC-MS)

The following protocol is designed for self-validation. It uses an internal standard (IS) to correct for injection variability.[1]

Reagents
  • Analyte: Methyl 9-oxodec-2-enoate (Grade B or higher).[1]

  • Internal Standard (IS): Methyl decanoate (structurally similar, non-interfering) or Methyl 10-hydroxydecanoate.

  • Solvent: Hexane (HPLC Grade).[1]

Step-by-Step Protocol
  • Stock Preparation: Dissolve 10 mg Methyl 9-ODA in 10 mL Hexane (1 mg/mL). Store at -20°C.

  • IS Spiking: Add IS to achieve a final concentration of 50 µg/mL in all samples.

  • GC Parameters (Agilent 7890/5977 equivalent):

    • Column: DB-23 or HP-88 (High polarity cyano-phases required to separate E/Z isomers).[1] Note: Standard HP-5MS columns may co-elute isomers.

    • Inlet: Splitless, 250°C.

    • Oven: 60°C (1 min)

      
       10°C/min 
      
      
      
      240°C (5 min).
    • Detection: SIM Mode (Select Ion Monitoring).[1] Target ions: m/z 198 (Molecular Ion), 166 (Loss of

      
      ), 111  (Cleavage).[1]
      
Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Calibration Strategy RawSample Biological Extract (Mandibular Gland) Deriv Methylation (BF3-MeOH / 60°C) RawSample->Deriv Esterification Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract GC GC Separation (Polar Column DB-23) Extract->GC Analyte Std_Ref Methyl 9-ODA Reference Standard (>99% E-isomer) Std_Ref->GC Calibration Curve Int_Std Internal Standard (Methyl Decanoate) Int_Std->Extract Spike Correction Int_Std->Std_Ref Normalization MS MS Detection (SIM: m/z 198, 166) GC->MS Elution Data Quantification (Area Ratio vs. Conc) MS->Data Integration

Figure 1: Analytical workflow for Methyl 9-oxodec-2-enoate quantification. Green nodes indicate critical reference material insertion points.

Part 4: Troubleshooting and Stability

The "Ghost Peak" Phenomenon
  • Symptom: Appearance of a peak at [M+14] or [M+28].[1]

  • Cause: If using Diazomethane for in-situ methylation of the acid, over-reaction can occur on the keto-group (homologation), creating artifacts.

  • Solution: Use the Methyl 9-ODA standard to validate reaction time. Stop reaction immediately upon disappearance of the acid peak.[1]

Isomerization during Storage[1]
  • Observation: The single peak of your standard splits into two over months.[1]

  • Mechanism: Photo-isomerization.[1]

  • Prevention: Store standards in amber glass vials wrapped in aluminum foil at -20°C.

Synthesis Artifacts

If synthesizing the standard in-house (e.g., via ozonolysis of oleic acid derivatives), be aware that residual oxidizing agents can cleave the double bond, yielding nonanoic acid derivatives.[1] Always validate in-house standards against a commercial Grade B standard at least once.

References

  • Plettner, E., et al. (1996).[1] "Cast-selective pheromone biosynthesis in honeybees." Science, 271(5257), 1851-1853.[1] [1]

  • Slessor, K. N., et al. (2005).[1] "Pheromone communication in the honey bee (Apis mellifera L.)." Journal of Chemical Ecology, 31(11), 2731-2745.[1]

  • Keeling, C. I., et al. (2003).[1][3] "Honey bee queen pheromone: Identification of new components." Proceedings of the National Academy of Sciences, 100(8), 4486-4491. [1]

  • National Institute of Standards and Technology (NIST). "Methyl 9-oxodec-2-enoate Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69.

  • PubChem. "Methyl 9-oxodec-2-enoate Compound Summary."[1] National Library of Medicine.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.